Decyl(sulfophenoxy)benzenesulfonic acid
Description
Historical Perspectives on Sulfonated Surfactant Research
The scientific inquiry into surfactants began long before the term was coined. The earliest recorded evidence of soap-like materials dates to ancient Babylon around 2800 BC. ripublication.com For centuries, soap, a salt of a natural fatty acid, was the primary surfactant, but its effectiveness is limited as it precipitates in hard water and is unstable in acidic solutions. sanhe-daily.comwikipedia.org
The modern era of surfactant research was catalyzed by the need for more robust and versatile cleaning agents. A significant milestone occurred in 1875 with the synthesis of Turkey red oil, a sulfated castor oil, which is considered the first synthetic surfactant used in the textile and leather industries. sanhe-daily.com During World War I, resource scarcity drove German chemists to develop alkyl naphthalene (B1677914) sulfonates as a soap substitute. sanhe-daily.com Though possessing weaker cleaning power, their stability in hard water and acidic conditions was a notable advancement. sanhe-daily.com
The pivotal shift occurred in 1936 with the advent of alkylbenzene sulfonates, derived from petrochemicals. sanhe-daily.com The development of the petrochemical industry following the Second World War made materials for synthetic surfactants widely available, leading to alkylbenzene sulfonates becoming the most important class of surfactants for detergents. wikipedia.org These synthetic alternatives offered superior performance and cost-effectiveness compared to traditional soap, rapidly gaining prominence in household and industrial applications and establishing sulfonated compounds as a cornerstone of surfactant chemistry. sanhe-daily.comwikipedia.org
Evolution of Alkyl(sulfophenoxy)benzenesulfonates in Scientific Inquiry
The development of alkyl(sulfophenoxy)benzenesulfonates, also known as alkyl diphenyl oxide disulfonates, represents a targeted evolution in surfactant science. This class of compounds emerged from innovations in sulfonation chemistry during the mid-20th century, driven by industrial demands for surfactants with exceptional stability in harsh environments, such as those with high temperatures, high salinity, or extreme pH levels.
The synthesis of these surfactants involves a Friedel-Crafts reaction between an olefin (like decene) and diphenyl oxide, followed by sulfonation. google.com The resulting molecule is distinguished by two key structural features: a rigid diphenyl oxide backbone and two sulfonate groups. google.comgoogle.com This dual-sulfonate structure imparts a high charge density to the molecule, which is largely responsible for its excellent solubility and stability in concentrated electrolytes. google.comgzjxchem.com Unlike single-chain surfactants that can coil, the diphenyl ether linkage helps maintain a more linear conformation, which optimizes surface coverage.
Scientific inquiry into this class has focused on leveraging these properties. Researchers have explored their effectiveness as emulsifiers, wetting agents, and stabilizers, particularly in systems where conventional surfactants fail. jmcfinechem.com Their resistance to thermal and oxidative degradation makes them subjects of study for high-temperature applications, such as in oilfield operations and emulsion polymerization. google.comgzjxchem.comtradekorea.com
Contemporary Research Significance and Scope for Decyl(sulfophenoxy)benzenesulfonic Acid
This compound, and more commonly its disodium (B8443419) salt (CAS 36445-71-3), is a prominent member of the alkyl diphenyl oxide disulfonate class and is a subject of significant contemporary research. nih.gov Its molecular structure provides a combination of hydrophobicity (from the decyl chain) and strong hydrophilicity (from the two sulfonate groups on the diphenyl oxide structure), leading to potent surface activity. tradekorea.com
Current research explores its utility in a variety of advanced applications:
Emulsion Polymerization: The compound is used as a primary emulsifier in the synthesis of polymers like styrene-butadiene (SB) and nitrile-butadiene (NB) latex, as well as acrylic and vinyl resins. jmcfinechem.comtradekorea.com Its thermal stability allows it to function effectively at the high temperatures (80-120°C) required for these polymerization processes. gzjxchem.comtradekorea.com
Material Science: In the field of nanomaterials, its rigid backbone and defined structure are studied for its potential as a templating agent or stabilizer in the synthesis of nanoparticles.
Formulation Science: Due to its excellent solubility and stability in harsh conditions, it is investigated as a coupling agent to stabilize complex mixtures containing high concentrations of acids, alkalis, or salts. google.comunivarsolutions.com This makes it a valuable component in the formulation of industrial cleaners, textile dyeing agents, and agricultural chemicals. jmcfinechem.comunivarsolutions.com
Environmental Applications: Research has been conducted on the use of diphenyloxide disulfonate surfactants for the biodegradation of hydrocarbons in soil and water systems, investigating how they may enhance the solubilization and subsequent breakdown of environmental contaminants. gnest.org
The compound's ability to function under extreme conditions where other surfactants may degrade or lose efficacy continues to drive its investigation in specialized chemical processes. gzjxchem.comtradekorea.com
Data Tables
Table 1: Physicochemical Properties of this compound and its Disodium Salt
| Property | Value (this compound) | Value (Disodium decyl(sulfophenoxy)benzenesulfonate) | Source(s) |
|---|---|---|---|
| CAS Registry Number | 70191-75-2 | 36445-71-3 | nih.govnih.gov |
| Molecular Formula | C₂₂H₃₀O₇S₂ | C₂₂H₂₈Na₂O₇S₂ | nih.govnih.gov |
| Molecular Weight | 470.6 g/mol | 514.6 g/mol | nih.govnih.gov |
| Synonyms | Monodecyl phenyl ether disulfonic acid | Disodium decylphenoxybenzenedisulfonate; Sodium Decyl Diphenyl Oxide Disulfonate | nih.govunivarsolutions.com |
| Appearance | - | A 45-46% aqueous solution is a clear yellow to amber liquid. | nih.gov |
| pH (aqueous solution) | - | 8 - 10.5 | univarsolutions.com |
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Class | Context of Mention |
|---|---|---|
| This compound | Anionic Surfactant / Alkyl Diphenyl Oxide Disulfonate | Primary subject of the article. |
| Disodium decyl(sulfophenoxy)benzenesulfonate | Anionic Surfactant / Salt | The sodium salt form of the primary compound, widely used in research and industry. |
| Soap | Anionic Surfactant / Carboxylate Salt | Historical benchmark surfactant. |
| Turkey red oil | Anionic Surfactant / Sulfated Oil | First synthetic surfactant. |
| Alkyl naphthalene sulfonates | Anionic Surfactant / Sulfonate | Early synthetic surfactant developed as a soap substitute. |
| Alkylbenzene sulfonates | Anionic Surfactant / Sulfonate | Major class of synthetic surfactants developed post-WWII. |
| Diphenyl oxide | Aromatic Ether | A key structural component and precursor for the title compound. |
| Styrene-butadiene latex | Polymer | A product synthesized using the title compound as an emulsifier. |
Structure
3D Structure
Properties
CAS No. |
901529-15-5 |
|---|---|
Molecular Formula |
C22H30O7S2 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-decyl-4-(4-sulfophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C22H30O7S2/c1-2-3-4-5-6-7-8-9-10-18-17-20(13-16-22(18)31(26,27)28)29-19-11-14-21(15-12-19)30(23,24)25/h11-17H,2-10H2,1H3,(H,23,24,25)(H,26,27,28) |
InChI Key |
LRXQINFTWSEICZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Synthesis and Purity Enhancement Methodologies for Decyl Sulfophenoxy Benzenesulfonic Acid
Laboratory-Scale Synthetic Routes
The laboratory synthesis of decyl(sulfophenoxy)benzenesulfonic acid is typically achieved through a sequence of alkylation, sulfonation, and neutralization steps. Each stage requires careful control of reaction parameters to maximize yield and minimize the formation of byproducts.
The initial step in the synthesis is the attachment of the decyl group to a phenolic-type backbone. This is an electrophilic aromatic substitution reaction. A common route involves the alkylation of diphenyl ether with a suitable decylating agent, such as a 1-decene (B1663960) or a decyl halide. evitachem.comgoogle.com Another described method uses halogenated benzene (B151609) and an alkylphenol as the primary raw materials. google.com
The general reaction involves combining phenol (B47542) with an alkene, such as decene, to produce long-chain alkylphenols. wikipedia.org For this compound, the precursor is typically decylphenoxybenzene. This intermediate is formed by reacting phenol with a decylating agent like decyl bromide in the presence of a base, such as sodium hydroxide (B78521). The reaction is often carried out under reflux conditions at temperatures between 80°C and 100°C in a polar aprotic solvent like dimethylformamide (DMF). To ensure the reaction proceeds to completion, a slight molar excess of the decylating agent is often used. Lewis acids, such as anhydrous aluminum trichloride, can serve as catalysts for this type of Friedel-Crafts alkylation reaction. evitachem.comgoogle.com
| Parameter | Description | Source |
|---|---|---|
| Reactants | Phenol and a decylating agent (e.g., decyl bromide, 1-decene). | wikipedia.org |
| Catalyst | Lewis acids (e.g., Aluminum trichloride) or a base (e.g., Sodium hydroxide). | evitachem.com |
| Solvent | Polar aprotic solvent (e.g., Dimethylformamide - DMF) or 1,2-dichloroethane. | evitachem.com |
| Temperature | Typically maintained between 50°C and 100°C. | google.com |
| Reaction Time | Can range from 1 to 8 hours, depending on specific conditions. | google.com |
| Molar Ratio | A slight excess of the alkylating agent (e.g., 1:1.2 phenol to decyl bromide) is common to drive the reaction to completion. |
Following alkylation, the decylphenoxybenzene intermediate undergoes sulfonation to introduce two sulfonic acid groups onto the aromatic rings. This step is critical as it imparts the anionic, water-soluble character to the molecule. Common sulfonating agents include sulfur trioxide (SO₃), fuming sulfuric acid (oleum), and chlorosulfonic acid. evitachem.com
The reaction with sulfur trioxide is highly effective and can be performed in a continuous reactor, such as a falling film reactor, to improve efficiency and control the reaction, which is highly exothermic. evitachem.com The process involves introducing the sulfonating agent, like sulfur trioxide gas, into a reaction kettle containing the dodecyl diphenyl ether dissolved in a solvent. google.com The temperature is carefully controlled, often between 25°C and 80°C, to prevent side reactions and degradation of the product. google.comgoogle.com Upon completion, the resulting alkyl (sulfophenoxy) benzenesulfonic acid is separated for the next step. google.com
| Sulfonating Agent | Typical Conditions | Key Features | Source |
|---|---|---|---|
| Sulfur Trioxide (SO₃) | 25-65°C in an inert solvent. Often used in continuous reactors. | High efficiency, fast reaction, minimizes byproducts. | google.com |
| Fuming Sulfuric Acid (Oleum) | Reacted with the alkylated intermediate, often at temperatures of 80-100°C. | Strong sulfonating agent, readily available. | evitachem.com |
| Chlorosulfonic Acid | A powerful sulfonating agent, used in specific synthetic protocols. | Highly reactive, requires careful handling. |
The final step in the synthesis is the neutralization of the highly acidic this compound to form its corresponding salt, typically a disodium (B8443419) salt. google.com This is usually accomplished by reacting the acid with a suitable base, such as sodium hydroxide or sodium carbonate. google.comgoogle.com
The neutralization process must be carefully controlled to achieve a target pH, generally between 6.5 and 7.5. google.com The sulfonic acid is often diluted with water before neutralization to manage the highly exothermic reaction and ensure a homogeneous final product. google.comchemistscorner.com The base, also typically in an aqueous solution, is added gradually to the sulfonic acid solution while stirring vigorously. google.comcapitalresin.com An alternative method involves contacting the sulfonic acid with solid anhydrous alkali hydroxides or carbonates, which can avoid the need to evaporate large amounts of water. google.com The choice of neutralizing agent and process can impact the final purity and physical form of the surfactant. google.com
Advanced Purification Techniques
To achieve the high purity required for many applications, the synthesized this compound disodium salt often undergoes further purification. These techniques aim to remove unreacted starting materials, inorganic salts (like sodium sulfate (B86663) from the neutralization step), and other organic byproducts.
Recrystallization is a fundamental technique for purifying solid compounds. mt.com The process involves dissolving the crude solid in a suitable hot solvent to create a saturated solution. libretexts.org As the solution cools slowly, the desired compound's solubility decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. mt.comlibretexts.org
For anionic surfactants like sulfonate salts, recrystallization can be challenging. reddit.com Their high solubility in water can make crystallization difficult, and they may precipitate out as a foam-like solid rather than well-defined crystals. reddit.com The choice of solvent or solvent system (e.g., a mixture of water and a less polar solvent like isopropanol) is critical. reddit.com Strategies such as slow cooling, controlled addition of an anti-solvent, and seeding with pure crystals can be employed to promote the growth of larger, purer crystals. libretexts.orgreddit.com For some highly soluble compounds, evaporative recrystallization, where the solvent is slowly removed to induce crystallization, may be necessary. mt.com
Column chromatography is a powerful technique for separating and purifying compounds from a mixture. For ionic compounds like sulfonic acids, specific types of chromatography are particularly effective.
Ion-Exchange Chromatography : This method is well-suited for removing inorganic salt impurities. google.com An aqueous solution of the crude sulfonate salt can be passed through a column containing a strongly acidic cation exchange resin. google.com This process effectively removes metal cations and sulfate ions, resulting in a highly purified sulfonic acid solution. google.com
Reversed-Phase Chromatography : In reversed-phase high-performance liquid chromatography (HPLC), a nonpolar stationary phase is used with a polar mobile phase. biotage.com This technique can be used to separate homologs of alkyl sulfonates. sielc.com By adjusting the pH and ionic strength of the mobile phase with buffers, the separation of highly ionic compounds like sulfonic acids can be significantly improved. biotage.comsielc.com
These chromatographic methods are often used for analytical purposes but can be scaled up for preparative purification of the final product. acs.org
Ion-Exchange Chromatography for High-Purity Derivatives
To achieve the high purity required for specialized applications, ion-exchange chromatography stands out as a principal purification technique for this compound and its derivatives. This method separates molecules based on their net surface charge, making it particularly effective for isolating the desired disulfonated product from non-sulfonated or monosulfonated impurities, as well as inorganic salts.
Typically, a strong base anion (SBA) exchange resin is employed for the purification of this anionic surfactant. gbiosciences.com The crude sulfonation reaction mixture, after neutralization, is loaded onto the column. The resin, which has a positively charged functional group, binds the negatively charged sulfonate anions.
Elution is then carried out by using a salt gradient, commonly a sodium chloride solution of increasing concentration. Less strongly bound anions, such as chloride ions and monosulfonated byproducts, are eluted first at lower salt concentrations. The desired this compound, with its two sulfonate groups, binds more tightly to the resin and requires a higher salt concentration for elution. This differential affinity allows for a highly effective separation.
The selection of the appropriate ion-exchange resin and elution conditions is critical for a successful purification. Factors such as resin type, bead size, and the steepness of the salt gradient influence the resolution and efficiency of the separation. gbiosciences.com
Interactive Table: Ion-Exchange Chromatography Parameters for Anionic Surfactant Purification
| Parameter | Description | Typical Values/Ranges |
| Resin Type | Stationary phase with charged functional groups. | Strong Base Anion (SBA) exchangers (e.g., quaternary ammonium (B1175870) functional groups). gbiosciences.com |
| Mobile Phase | Solution used to carry the sample through the column. | Aqueous buffer at a controlled pH. |
| Eluent | Solution used to displace the bound molecules from the resin. | Increasing gradient of a salt solution (e.g., NaCl). |
| Flow Rate | The speed at which the mobile phase moves through the column. | Optimized to balance separation time and resolution. |
| Purity Achieved | The percentage of the desired compound in the final product. | Can exceed 99%. |
Characterization of Synthetic Byproducts and Impurities
The synthesis of this compound is a multi-step process, and as with any chemical synthesis, the formation of byproducts and the presence of impurities are inevitable. A thorough understanding and characterization of these undesired compounds are crucial for process optimization and quality control.
The primary synthetic route involves two key stages: the formation of a diaryl ether intermediate, often via an Ullmann condensation, followed by sulfonation. Each of these steps can generate specific impurities.
During the Ullmann condensation, where a decylphenol (B14145516) is coupled with a halogenated benzene derivative, potential byproducts include unreacted starting materials and homocoupled products. jst.go.jp For instance, the reaction of two molecules of the decylphenol can lead to the formation of a didecyldiphenyl ether.
The subsequent sulfonation step is the main source of a variety of impurities. The use of strong sulfonating agents like sulfur trioxide (SO₃) or oleum (B3057394) can lead to several side reactions. researchgate.net
Key Synthetic Byproducts and Impurities:
Unreacted Starting Materials: Residual decylphenoxybenzene from incomplete sulfonation.
Inorganic Salts: Primarily sodium sulfate (Na₂SO₄), formed during the neutralization step if sulfuric acid or oleum is used as the sulfonating agent and sodium hydroxide for neutralization.
Monosulfonated Byproducts: this compound with only one sulfonate group. The position of the sulfonation can also vary, leading to different isomers.
Sulfones: Over-sulfonation or reaction at elevated temperatures can lead to the formation of sulfone byproducts, which are diaryl sulfones. These are formed through the reaction of the sulfonic acid with the aromatic ring.
Dialkylated Products: If the initial alkylation of the phenol is not perfectly controlled, dialkylated diphenyl oxide species can be present and subsequently sulfonated.
The characterization of these byproducts is typically achieved through a combination of analytical techniques. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a powerful tool for separating and identifying the various components in the reaction mixture. Infrared (IR) spectroscopy can be used to identify the presence of key functional groups, such as the sulfonate (-SO₃H) and ether (C-O-C) linkages. researchgate.net
Interactive Table: Common Byproducts in the Synthesis of this compound
| Byproduct/Impurity | Chemical Name | Origin | Method of Characterization |
| Unreacted Intermediate | Decylphenoxybenzene | Incomplete sulfonation | HPLC, GC-MS |
| Inorganic Salt | Sodium Sulfate | Neutralization of excess sulfonating agent | Ion Chromatography |
| Monosulfonated Species | This compound (monosulfonated) | Incomplete sulfonation | HPLC-MS |
| Sulfone | Diaryl sulfone derivatives | Side reaction during sulfonation | HPLC-MS, IR Spectroscopy |
| Dialkylated Species | Dialkyldiphenyl oxide disulfonate | Impurity in starting material | HPLC-MS |
Table of Compound Names
| Common Name | IUPAC Name |
| This compound | Varies based on specific isomer |
| Decylphenoxybenzene | 1-(decyloxy)benzene |
| Sodium Sulfate | Sodium sulfate |
| Sulfur trioxide | Sulfur trioxide |
| Oleum | Fuming sulfuric acid |
| Sodium chloride | Sodium chloride |
| Sodium hydroxide | Sodium hydroxide |
| Diaryl sulfone | Varies based on specific structure |
| Dialkyldiphenyl oxide disulfonate | Varies based on specific structure |
Structural Elucidation and Conformational Analysis of Decyl Sulfophenoxy Benzenesulfonic Acid
Spectroscopic Methodologies for Molecular Structure Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to map the carbon and proton framework of a molecule. While specific spectral data for the free acid is not widely published, analysis of its disodium (B8443419) salt provides significant structural insights.
¹H NMR Spectroscopy: The proton NMR spectrum of decyl(sulfophenoxy)benzenesulfonic acid disodium salt confirms the presence of both the long aliphatic decyl chain and the aromatic rings. Key chemical shifts are observed, which correspond to the distinct proton environments within the molecule. The terminal methyl (CH₃) group of the decyl chain typically appears as a triplet around δ 0.88 ppm. The multiple methylene (B1212753) (CH₂) groups of the decyl chain produce a complex multiplet signal around δ 1.26 ppm. The protons on the two benzene (B151609) rings resonate in the downfield aromatic region, generally observed as a multiplet between δ 7.45 and 7.90 ppm. In the free acid form, the acidic protons of the sulfonic acid groups (-SO₃H) would be expected to appear as broad singlets at a very downfield chemical shift, though they are often exchanged with deuterium (B1214612) in common NMR solvents like D₂O, rendering them invisible.
¹³C NMR Spectroscopy: Although specific data for this compound is scarce, the ¹³C NMR spectrum would be expected to show a series of distinct signals corresponding to each unique carbon atom. The aliphatic carbons of the decyl chain would appear in the upfield region (approx. 14-40 ppm), while the aromatic carbons would be found in the downfield region (approx. 110-160 ppm), including the carbons directly attached to the sulfonate and ether linkages.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Disodium Salt
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| Aliphatic CH₃ | ~ 0.88 | Triplet (t) | 3H |
| Aliphatic (CH₂)₈ | ~ 1.26 | Multiplet (m) | 16H |
| Aromatic Ar-H | ~ 7.45 - 7.90 | Multiplet (m) | 8H |
Data sourced from analysis of the disodium salt.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. For the disodium salt, strong characteristic bands for the sulfonate group (-SO₃⁻) are prominent. These include an asymmetric stretching vibration typically found around 1180 cm⁻¹ and a symmetric stretching vibration near 1040 cm⁻¹.
For the acid form, additional important bands would be observed:
O-H Stretching: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the sulfonic acid groups.
S=O Stretching: The S=O double bond stretch in the sulfonic acid group (-SO₃H) would appear as strong absorptions, typically in the 1340-1350 cm⁻¹ and 1150-1165 cm⁻¹ regions.
C-O-C Stretching: The aryl ether linkage would be confirmed by a C-O-C stretching band, usually appearing in the 1200-1250 cm⁻¹ range.
Aromatic C-H and C=C Stretching: Vibrations corresponding to the aromatic rings include C-H stretching just above 3000 cm⁻¹ and C=C ring stretching in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretching: The decyl chain would exhibit characteristic C-H stretching bands just below 3000 cm⁻¹.
Table 2: Key FTIR Absorption Bands for Decyl(sulfophenoxy)benzenesulfonate
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonate (-SO₃⁻) | Asymmetric Stretch | ~ 1180 |
| Sulfonate (-SO₃⁻) | Symmetric Stretch | ~ 1040 |
| Aryl Ether (-O-) | C-O-C Stretch | ~ 1200 - 1250 |
| Aromatic C=C | Ring Stretch | ~ 1450 - 1600 |
Data primarily reflects the disodium salt form.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. It provides an exact mass measurement, which can be used to confirm the molecular formula with high confidence.
The molecular formula for this compound is C₂₂H₃₀O₇S₂. nih.gov This corresponds to a theoretical monoisotopic mass of approximately 470.1433 Da. For its more commonly handled disodium salt (C₂₂H₂₈Na₂O₇S₂), HRMS analysis shows a molecular ion peak consistent with its theoretical mass. nih.gov The experimentally determined exact mass for the disodium salt is 514.10718414 Da, which aligns with the calculated value, confirming the elemental composition. nih.gov Techniques like electrospray ionization (ESI) are often employed for analyzing such polar molecules.
Crystallographic Approaches for Solid-State Structure Determination
While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
X-ray Crystallography Challenges and Applications for Hygroscopic Forms
Obtaining a single crystal suitable for X-ray diffraction analysis of this compound presents significant challenges. The compound's high polarity, conferred by the two sulfonic acid groups, and the conformational flexibility of the decyl chain make crystallization difficult.
A primary obstacle is the compound's hygroscopic nature. Sulfonic acids readily absorb atmospheric moisture, which can disrupt the formation of a well-ordered crystal lattice necessary for high-quality diffraction data. copernicus.org The presence of water molecules can lead to the formation of various hydrated forms, complicating the structural solution. researchgate.net The study of simpler, related compounds like sulfamic acid has successfully employed both X-ray and neutron diffraction to determine its zwitterionic structure in the solid state. wikipedia.org However, the increased complexity and hygroscopicity of this compound make such analyses substantially more challenging. If a crystal structure could be obtained, it would provide invaluable insight into the solid-state packing, the conformation of the flexible decyl tail, and the hydrogen-bonding networks established by the sulfonic acid groups.
Theoretical Studies of Molecular Conformation and Electronic Structure
In the absence of definitive crystallographic data, theoretical and computational methods serve as powerful tools to predict the molecule's preferred conformation, electronic properties, and reactivity.
Computational techniques such as Density Functional Theory (DFT) can be used to model the structure of this compound. These calculations can determine the lowest energy conformation by exploring the rotational freedom around the ether linkage and within the aliphatic chain. Such studies can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional shape.
Physicochemical Behavior and Interfacial Science of Decyl Sulfophenoxy Benzenesulfonic Acid
Interfacial Phenomena and Surface Activity Studies
The performance of Decyl(sulfophenoxy)benzenesulfonic acid as a surfactant is rooted in its ability to modify the properties of interfaces, particularly the air-water and oil-water interfaces. This activity is a direct consequence of its amphiphilic nature, where the hydrophobic decyl and phenoxy groups are oriented away from the aqueous phase, while the hydrophilic sulfonate groups remain in contact with water.
The primary mechanism by which this compound reduces the surface tension of water involves the spontaneous adsorption of its molecules at the air-water interface. In the bulk of the solution, water molecules experience strong cohesive forces in all directions. At the surface, however, these forces are unbalanced, creating a high-energy state known as surface tension.
When the surfactant is introduced into the water, its amphiphilic molecules migrate to the surface. The hydrophobic part (decyl chain and diphenyl oxide structure) orients itself towards the air, a non-polar phase, while the two hydrophilic sulfonate groups anchor the molecule in the aqueous phase. This arrangement disrupts the strong cohesive hydrogen bonding network between surface water molecules, effectively lowering the energy of the interface and thus reducing the surface tension.
The presence of two sulfonate groups and a rigid diphenyl ether linkage in the molecule enhances its efficiency in occupying space at the interface, contributing to a significant reduction in surface tension even at low concentrations. The dual charges also create electrostatic repulsion between the adsorbed surfactant molecules, which prevents excessive packing and helps maintain a fluid interface. As the concentration of the surfactant increases, the interface becomes more populated with surfactant molecules until it reaches a point of saturation. At this point, the surface tension reaches its minimum value, and any further addition of surfactant leads to the formation of micelles in the bulk solution.
A comparative study on a closely related compound, monododecyl diphenyl ether disulfonate (C12-MADS), provides insight into the efficiency of this class of surfactants. The equilibrium surface tension of C12-MADS was measured at various concentrations, demonstrating its ability to significantly lower the surface tension of water.
Table 1: Equilibrium Surface Tension of Monododecyl Diphenyl Ether Disulfonate (C12-MADS) in Aqueous Solution at 25°C
| Concentration (mol/L) | Surface Tension (mN/m) |
| 1.00E-07 | 68.3 |
| 1.00E-06 | 60.2 |
| 1.00E-05 | 45.5 |
| 1.00E-04 | 34.1 |
| 1.00E-03 | 31.5 |
| 1.00E-02 | 31.4 |
| 1.00E-01 | 31.4 |
| Data derived from studies on a related C12 analogue. |
The structure of this compound, with its C10 alkyl chain, provides a substantial hydrophobic domain. This hydrophobicity is the driving force for both its adsorption at interfaces and the formation of micelles. In aqueous solutions, the hydrophobic tails of the surfactant molecules tend to avoid contact with water, a phenomenon driven by the entropic gain from releasing ordered water molecules that surround the hydrocarbon chains. This hydrophobic effect is fundamental to the surfactant's ability to solubilize non-polar substances.
Once the concentration of the surfactant exceeds its critical micelle concentration (CMC), the molecules aggregate to form micelles. These are typically spherical or cylindrical structures where the hydrophobic tails form an oily core, and the hydrophilic sulfonate head groups form an outer shell, or corona, that interacts with the surrounding water. This micellar core provides a microenvironment capable of dissolving, or solubilizing, hydrophobic compounds that are otherwise insoluble in water.
The solubilization capacity of these surfactants is influenced by the size and nature of the hydrophobic part of the molecule. The diphenyl ether structure adds rigidity and bulk to the hydrophobic region, potentially creating a more spacious micellar core compared to simple linear alkyl surfactants. This can enhance the solubilization of larger hydrophobic molecules. The dual sulfonate groups ensure that the resulting micelles are highly charged, which creates strong electrostatic repulsion between them, preventing aggregation and maintaining the stability of the solubilized system.
Micellization Thermodynamics and Kinetics
The formation of micelles is a thermodynamically driven, spontaneous process that occurs above a specific surfactant concentration and temperature. The study of the thermodynamics and kinetics of micellization provides crucial information about the stability and behavior of the surfactant system.
The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. It is a measure of the efficiency of a surfactant, with a lower CMC indicating that less surfactant is needed to form micelles and achieve significant surface activity. The CMC can be determined by monitoring a variety of physical properties of the surfactant solution as a function of its concentration. A distinct change or break in the property-concentration plot indicates the onset of micellization.
For this compound and its analogues, the CMC is influenced by factors such as the length of the alkyl chain, the presence of salts, and temperature. For instance, a comparative study showed that a related compound with a dodecyl (C12) chain has a lower CMC than the decyl (C10) version, which is consistent with the general principle that increasing hydrophobicity lowers the CMC. The presence of electrolytes in the solution can also significantly lower the CMC due to the shielding of the electrostatic repulsion between the ionic head groups, which facilitates their aggregation into micelles. For example, the CMC of a compound from this class was reported to be 0.3 mM in a 0.5 M NaCl solution.
One of the most common methods for determining the CMC is by measuring the surface tension of the surfactant solution at various concentrations. Below the CMC, the surface tension decreases significantly as the surfactant concentration increases because the added monomers adsorb at the air-water interface. Once the interface is saturated, further addition of surfactant leads to the formation of micelles in the bulk solution, and the concentration of free monomers in the solution (and thus at the interface) remains relatively constant. Consequently, the surface tension also becomes constant or changes its slope very slightly above the CMC.
The CMC is determined as the concentration at the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.
Table 2: Determination of CMC for Monododecyl Diphenyl Ether Disulfonate (C12-MADS) using Surface Tension
| Property Measured | Observation Below CMC | Observation Above CMC | Determined CMC (mol/L) |
| Surface Tension | Decreases with increasing concentration | Remains relatively constant | ~1 x 10-4 |
| Data derived from studies on a related C12 analogue. |
Fluorescence spectroscopy offers a highly sensitive method for determining the CMC. This technique utilizes a fluorescent probe, a molecule whose fluorescence properties (such as intensity, emission wavelength, and lifetime) are sensitive to the polarity of its microenvironment. Pyrene (B120774) is a commonly used probe for this purpose.
In a dilute surfactant solution below the CMC, pyrene resides in the highly polar aqueous environment. When micelles form, the non-polar pyrene molecule preferentially partitions into the hydrophobic core of the micelles. This change in the microenvironment from polar (water) to non-polar (micelle core) causes a distinct change in the fluorescence spectrum of pyrene. Specifically, the ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is highly sensitive to the local polarity.
A plot of the I1/I3 ratio versus the surfactant concentration shows a significant drop as the concentration crosses the CMC, indicating the transfer of pyrene into the non-polar micellar core. The concentration at which this sharp change occurs is taken as the CMC. This method is particularly useful for detecting very low CMCs.
Critical Micelle Concentration Determination Methodologies
Electrical Conductance Methods
Electrical conductance measurement is a fundamental and widely used technique to determine the critical micelle concentration (CMC) of ionic surfactants like this compound. This method relies on the distinct change in the electrical conductivity of a surfactant solution as micelles begin to form.
In a dilute aqueous solution below the CMC, this compound exists primarily as individual ions: the doubly charged decyl(sulfophenoxy)benzenesulfonate anions and their corresponding counterions (e.g., sodium). As these ions are mobile charge carriers, the specific conductivity of the solution increases linearly with the surfactant concentration.
However, once the concentration reaches the CMC, the surfactant anions begin to aggregate into micelles. In this process, a significant number of the hydrophobic tails form the core of the micelle, while the hydrophilic sulfonate groups are exposed on the surface. These micelles, although large, are less mobile than the individual surfactant ions due to their size and the drag they experience in the solvent. Furthermore, a fraction of the counterions becomes electrostatically bound to the highly charged micellar surface, which also reduces the total number of free charge carriers in the solution.
This transition leads to a noticeable change in the conductive behavior of the solution. The plot of specific conductivity versus surfactant concentration will exhibit two distinct linear regions with different slopes. The point at which the slope decreases marks the CMC. The slope is steeper in the pre-micellar region (below the CMC) where the surfactant exists as freely moving ions and becomes less steep in the post-micellar region (above the CMC) due to the formation of slower-moving micelles and the binding of counterions. researchgate.net This inflection point provides a precise determination of the CMC. jcsp.org.pk The method is valued for its simplicity and accuracy in studying the self-aggregation behavior of ionic surfactants. nih.gov
Aggregation Number and Counterion Binding Degree Determinations
Beyond the CMC, two crucial parameters characterize the micellar system: the aggregation number (N) and the degree of counterion binding (β).
The degree of counterion binding (β) , also known as the degree of ionization of the micelle, represents the fraction of counterions that are electrostatically associated with the micelle surface, neutralizing a portion of the charge from the aggregated surfactant head groups. This value can be directly estimated from the same electrical conductance data used to find the CMC. It is calculated from the ratio of the slopes of the conductivity versus concentration plot in the post-micellar (S₂) and pre-micellar (S₁) regions.
The relationship is given by: β = 1 - (S₂ / S₁)
A higher value of β indicates stronger binding of counterions to the micelle. For similar anionic surfactants, β values are often observed to be in the range of 0.1 to 0.6.
The aggregation number (N) is the average number of individual surfactant molecules that come together to form a single micelle. While electrical conductance provides information on counterion binding, determining the aggregation number typically requires other techniques, such as steady-state fluorescence quenching. nih.gov In this method, a fluorescent probe is solubilized within the micellar core, and a quencher molecule is progressively added. The quenching kinetics are dependent on the concentration of micelles, which in turn allows for the calculation of the aggregation number. Dynamic light scattering (DLS) is another method that can measure the size of the micelles, from which the aggregation number can be estimated. nih.gov
These parameters are essential for understanding the size, charge, and stability of the micelles formed by this compound.
Influence of Environmental Factors on Micellar Systems
The micellization process of this compound is sensitive to environmental conditions such as temperature and the presence of electrolytes.
Influence of Temperature: Temperature can have a complex effect on the CMC and micelle formation. For some ionic surfactants, as the temperature rises, micellization initially becomes more favorable (CMC decreases), but then becomes more difficult (CMC increases) at higher temperatures. syxbsyjg.comresearchgate.net The initial decrease in CMC is often attributed to the dehydration of the hydrophobic alkyl chains, which promotes their aggregation. However, at higher temperatures, the increased thermal motion can disrupt the structured water molecules around the hydrophilic head groups, making micelle formation less spontaneous. researchgate.net
Influence of Electrolytes: The addition of inorganic salts, such as sodium chloride (NaCl), has a pronounced effect on the micellization of anionic surfactants. The added counterions (e.g., Na⁺) in the solution help to shield the electrostatic repulsion between the negatively charged sulfonate head groups on the micelle surface. nih.gov This reduction in repulsion allows the surfactant molecules to aggregate more easily, leading to a significant decrease in the CMC. syxbsyjg.com The effectiveness of the salt in promoting micellization often increases with the valency and concentration of the counterion. syxbsyjg.com This "salting-out" effect is a key principle used to control the aggregation behavior of surfactants in various applications. nih.gov
| Environmental Factor | General Effect on Micellization of Anionic Surfactants | Rationale |
| Increasing Temperature | Complex; often a U-shaped trend in CMC (initially decreases, then increases). syxbsyjg.comresearchgate.net | Initial dehydration of hydrophobic tails favors aggregation; subsequent disruption of water structure around head groups hinders it. researchgate.net |
| Adding Electrolytes (e.g., NaCl) | Promotes micellization; lowers the CMC. nih.govsyxbsyjg.com | Added counterions shield electrostatic repulsion between surfactant head groups, facilitating aggregation. nih.gov |
Colloidal Stability and Dispersion Science
Stabilization Mechanisms in Particulate and Emulsion Systems
This compound and its salts are highly effective stabilizers for colloidal systems like emulsions (liquid-liquid dispersions) and particulate suspensions (solid-liquid dispersions). nih.govcymitquimica.com Its superior performance is rooted in its unique molecular structure, which provides powerful stabilization through electrostatic and steric mechanisms.
The key structural features contributing to its function are:
Hydrophobic Decyl Chain: The long C10 alkyl tail provides strong adsorption onto the surface of non-polar particles or oil droplets.
Dual Sulfonate Head Groups: The presence of two sulfonate groups gives the molecule a high hydrophilic character and a strong negative charge. When adsorbed onto a particle or droplet surface, these groups create a dense layer of negative charge, leading to powerful electrostatic repulsion between adjacent particles. This repulsion prevents them from approaching each other and coalescing or flocculating.
Rigid Diphenyl Ether Backbone: The diphenyl ether linkage in the molecule's backbone imparts rigidity, preventing the molecule from coiling. This linear conformation ensures optimal surface coverage and maximizes the repulsive barrier between particles.
In emulsion systems, the surfactant positions itself at the oil-water interface, reducing interfacial tension and forming a protective film that prevents droplets from merging. In particulate dispersions, it adsorbs onto the solid surfaces, creating a repulsive electrostatic shield that keeps the particles suspended in the liquid medium.
Research on Carbon Nanotube Dispersion Enhancement
Carbon nanotubes (CNTs) are known for their exceptional properties but are notoriously difficult to disperse in aqueous solutions due to their strong van der Waals attractions and inherent hydrophobicity. Surfactants are crucial for overcoming these forces. Anionic surfactants structurally similar to this compound, such as sodium dodecyl sulfate (B86663) (SDS) and sodium dodecyl benzene (B151609) sulfonate (SDBS), have been extensively studied for CNT dispersion. rsc.orgnih.govresearchgate.net
The mechanism for dispersion enhancement involves several steps:
Adsorption: The hydrophobic decyl tail of the surfactant adsorbs onto the surface of the CNTs through hydrophobic interactions. researchgate.net
Repulsion: The hydrophilic, negatively charged sulfonate head groups extend into the surrounding water. The presence of two sulfonate groups in this compound would create a particularly high surface charge density.
Stabilization: This dense layer of negative charge induces strong electrostatic repulsion between individual nanotubes, overcoming the van der Waals forces and allowing them to be stably dispersed in the aqueous medium. researchgate.net Some surfactants can also provide a steric barrier that physically prevents the tubes from re-aggregating. researchgate.net
Research using molecular mechanics simulations on similar surfactants has shown that a sufficient number of surfactant molecules must adsorb onto the CNT surface to create a large enough repulsive energy barrier to achieve stable dispersion. rsc.orgresearchgate.net The superior charge density offered by the dual sulfonate groups of this compound suggests it would be a highly efficient dispersant for creating stable CNT suspensions. nih.gov
Effect on Bitumen Colloidal Structure and Micro-Morphology
Bitumen is a complex colloidal system where asphaltene molecules, which are large, polyaromatic compounds, are dispersed within a maltene phase (a mixture of saturates, aromatics, and resins). The stability of this colloid is crucial, as asphaltene aggregation and precipitation can lead to significant operational problems in the oil industry. researchgate.net
Alkyl-aromatic sulfonic acids, such as dodecylbenzene (B1670861) sulfonic acid (DBSA), are known to act as effective asphaltene dispersants. mdpi.comgoogle.com this compound is expected to function through similar mechanisms to modify the colloidal structure of bitumen.
The primary interactions are:
Acid-Base Interactions: Asphaltenes often contain basic nitrogen functional groups. The acidic sulfonic acid heads of the surfactant can form strong acid-base interactions with these sites on the asphaltene molecules. researchgate.net
Hydrophobic Interactions: The long, non-polar decyl tail of the surfactant can interact favorably with the large, non-polar aromatic regions of the asphaltenes. researchgate.net
Through these dual interactions, the surfactant molecules adsorb onto the surface of asphaltene aggregates. This adsorption alters the asphaltene micro-morphology by preventing further aggregation through two main effects:
Steric Hindrance: The adsorbed surfactant molecules create a steric barrier with their alkyl tails, physically preventing asphaltene particles from getting close enough to flocculate. mdpi.com
Peptizing Effect: By coating the asphaltene particles, the surfactant improves their compatibility with the maltene phase, effectively "peptizing" or re-dispersing them into the oil medium. researchgate.net
This stabilization of the asphaltene fraction prevents phase separation and maintains the colloidal stability and desired micro-morphology of the bitumen. mdpi.com
Mechanistic Investigations into the Applications of Decyl Sulfophenoxy Benzenesulfonic Acid in Materials and Chemical Systems
Polymerization Processes
Decyl(sulfophenoxy)benzenesulfonic acid and its salts are anionic surfactants that play a significant role in the synthesis of polymers. Their molecular structure, featuring both a hydrophobic decylphenoxy group and hydrophilic sulfonate groups, allows them to function effectively at the interface of different phases, which is critical in various polymerization techniques.
In emulsion polymerization, this compound acts as a crucial emulsifier or steric stabilizing surfactant. google.com This process typically involves polymerizing olefinically unsaturated carboxylic acid or anhydride (B1165640) monomers in an organic medium with free radical catalysts. google.com The surfactant facilitates the creation of a stable emulsion, where monomer droplets are dispersed in a continuous phase, typically water. The presence of the surfactant prevents the flocculation and aggregation of the polymer as it forms, which would otherwise precipitate from the solution. google.com
This stabilizing function is essential for producing polymers with desirable handling and dispersing characteristics. google.com For instance, in the creation of polycarboxylic acid thickeners, utilizing a steric stabilizing surfactant like this compound results in a polymer that is easier to disperse and handle. google.com Research has also demonstrated its utility as an anionic surfactant in preventing the precipitation of copolymers such as poly(2-propenal, 2-propenoic acid) when the pH is adjusted. justia.com
Table 1: Research Findings on Polymer Precipitation Control
| Polymer System | Surfactant Used (as Disodium (B8443419) Salt) | Observation | pH at Precipitation |
|---|---|---|---|
| 4% w/w poly(2-propenal, 2-propenoic acid) in 4% w/w sodium bicarbonate | None | Heavy Precipitate | 5.5 |
| 4% w/w poly(2-propenal, 2-propenoic acid) in 4% w/w sodium bicarbonate | This compound, disodium salt | Clear Solution | 3.5 |
| Aged 4% w/w poly(2-propenal, 2-propenoic acid) in 4% w/w sodium bicarbonate | This compound, disodium salt | Clear Solution | <3.5 |
The involvement of this compound in polymerization extends to influencing the initiation and bonding mechanisms. When used as a steric stabilizer, it has the potential to become part of the resulting polymer, forming an interpolymer. google.com Several mechanisms are proposed for this incorporation, including graft-type polymerization and hydrogen bonding. google.com
In a graft-type mechanism, the surfactant molecule is chemically bonded to the main polymer chain. Another possibility is hydrogen bonding, where hydrophilic segments of the surfactant, such as polyethylene (B3416737) oxide chains if present, can form strong hydrogen-bonded complexes with polycarboxylic acids. google.com The polymerization is often initiated by a free radical catalyst in an organic medium. google.com The surfactant's presence helps to control the reaction environment, leading to reduced polymer build-up in the reactor and a more desirable particle size for the precipitated polymer. google.com
Nanomaterial Synthesis and Functionalization
The surfactant properties of this compound are leveraged in the field of nanotechnology for both the synthesis and subsequent stabilization of nanostructures.
This compound and its salts are utilized in the formulation of nanoparticles and nanoemulsions. google.comjustia.comgoogleapis.com These nano-scale systems include polymer nanoparticles, block copolymer nanoparticles, and various emulsions. justia.comgoogleapis.com The surfactant aids in the formation of these structures by reducing the interfacial tension between immiscible liquids (as in nanoemulsions) or by controlling the nucleation and growth of particles. justia.comgoogleapis.com Its application is noted in the context of creating various nanoparticle types, including those based on polylactic acid, polystyrene, and silicon dioxide. justia.comgoogleapis.com
Beyond synthesis, this compound serves a critical role in the surface modification and stabilization of nanostructured materials. As a steric stabilizing surfactant, it possesses a hydrophilic portion that associates with the polymer or particle surface and a hydrophobic portion that extends outwards. google.com This configuration provides steric stability, which is a repulsive force that prevents particles from aggregating or flocculating. google.comgoogle.com This is particularly important in pigmented inks, where dispersants like alkyl(sulfophenoxy)benzenesulfonic acid salts reduce the agglomeration of pigment particles, ensuring the stability and proper functioning of the ink. google.com This stabilization helps maintain the dispersion of nanoparticles, which is essential for their application in various fields. google.comgoogle.com
Enhanced Hydrocarbon Recovery Mechanisms
In the energy sector, this compound is employed in chemical enhanced oil recovery (EOR) processes. google.comsmolecule.com The fundamental mechanism behind its application is the reduction of interfacial tension between oil and water in the reservoir rock. Large quantities of oil often remain trapped in porous rock formations after primary and secondary recovery phases due to high capillary forces.
By injecting a solution containing this surfactant, the interfacial tension is lowered, which reduces the capillary forces holding the oil in the pores. This allows the trapped oil to be mobilized and subsequently pushed towards production wells. The effectiveness of this compound in EOR is attributed to its robust surfactant properties, which are essential for creating the low-interfacial-tension conditions needed to displace residual oil. smolecule.com
Surfactant-Enhanced Oil Recovery (SEOR) Principles
This compound, and more commonly its disodium salt, is a high-performance anionic surfactant belonging to the alkyl diphenyl oxide disulfonate class. slideshare.net Its molecular architecture, featuring a hydrophobic decyl chain, a rigid diphenyl ether backbone, and two hydrophilic sulfonate groups, makes it particularly suitable for Surfactant-Enhanced Oil Recovery (SEOR). slideshare.net The primary principle behind its application in SEOR is the significant reduction of interfacial tension between crude oil and the injection fluid (water or brine), which is a critical factor in mobilizing residual oil trapped in reservoir pores by capillary forces.
The effectiveness of this surfactant stems from its ability to function under harsh reservoir conditions, such as high temperatures and high salinity, where many conventional surfactants fail. slideshare.net The dual sulfonate groups provide a high charge density, which enhances its solubility in brine and contributes to superior interfacial activity. slideshare.net A key parameter in surfactant performance is the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form aggregates known as micelles. A lower CMC is generally indicative of a more efficient surfactant. Research has shown that in a 0.5 M NaCl solution, the disodium salt of this compound exhibits a CMC of 0.3 mM, which is significantly lower than that of a conventional single-sulfonate surfactant like sodium dodecylbenzene (B1670861) sulfonate (SDBS) under the same conditions. slideshare.net This enhanced efficiency allows for effective performance at lower concentrations.
A pilot study has demonstrated the effectiveness of surfactants, including this compound, in enhancing oil recovery from contaminated sites. The injection of the surfactant over a 36-day period resulted in a significant increase in recovery rates compared to conventional methods.
Interfacial Tension Reduction in Oil-Water-Rock Systems
The fundamental mechanism by which this compound enhances oil recovery is through the drastic reduction of interfacial tension (IFT) at the oil-water and oil-rock interfaces. In a typical reservoir, the IFT between crude oil and water can be as high as 20-30 mN/m. This high tension creates strong capillary forces that trap a significant portion of the oil within the porous rock matrix. By introducing an effective surfactant like this compound, the IFT can be lowered by several orders of magnitude, often to ultra-low values (less than 10⁻³ mN/m).
The amphiphilic nature of the surfactant molecule drives this process. The hydrophobic decyl group orients itself towards the non-polar oil phase, while the hydrophilic sulfophenoxy and sulfonate groups remain in the aqueous phase. This arrangement disrupts the cohesive forces at the interface, leading to a significant reduction in IFT. The reduced IFT, in turn, lowers the capillary forces holding the oil in place, allowing it to be mobilized and displaced by the injected fluid.
Table 1: Comparative Critical Micelle Concentration (CMC) of Anionic Surfactants
| Surfactant | Salinity (NaCl) | CMC (mM) |
|---|---|---|
| This compound disodium salt | 0.5 M | 0.3 |
| Sodium Dodecylbenzene Sulfonate (SDBS) | 0.5 M | 0.8 |
This table illustrates the higher efficiency of this compound disodium salt, as indicated by its lower CMC compared to a common single-sulfonate surfactant in a saline environment. slideshare.net
Sweep Efficiency Enhancement and Mobility Control Studies
Beyond reducing interfacial tension, the successful implementation of SEOR also hinges on achieving high sweep efficiency. Sweep efficiency refers to the volume of the reservoir contacted by the injected fluid. A significant challenge in many reservoirs is the difference in viscosity between the injected fluid (typically water) and the crude oil. This disparity can lead to an unfavorable mobility ratio, where the less viscous water bypasses the more viscous oil, a phenomenon known as "viscous fingering." This results in poor sweep efficiency and low oil recovery. google.com
While this compound itself does not directly increase the viscosity of the injection fluid in the same way a polymer does, its use in surfactant-polymer (SP) or alkaline-surfactant-polymer (ASP) flooding plays a crucial role in mobility control. In these formulations, a polymer is added to the surfactant solution to increase its viscosity, thereby improving the mobility ratio. nih.gov
The role of the surfactant in this context is to create conditions favorable for the polymer to work effectively. By reducing the IFT, the surfactant helps to mobilize the oil, creating a more uniform oil bank that can be pushed by the viscous polymer solution. The generation of emulsions, facilitated by the surfactant, can also contribute to an increase in the apparent viscosity of the displacing fluid, further aiding in mobility control.
Foam flooding is another technique where this surfactant can contribute to mobility control. By co-injecting the surfactant solution with a gas (like nitrogen or carbon dioxide), a foam is generated within the reservoir. This foam has a much higher apparent viscosity than either the gas or the liquid alone, which significantly improves the mobility ratio and helps to divert the flow of the injected fluids to less permeable, previously unswept zones of the reservoir. nih.gov
Advanced Formulations and Material Science Contributions
Research in Cleaning Agent Formulations and Detergency Mechanisms
This compound and its salts are key components in a variety of industrial and household cleaning products. textiletoday.com.bd Its efficacy as a detergent is attributed to its excellent surfactant properties, which allow it to effectively remove and suspend soil from surfaces.
The primary detergency mechanism involves the reduction of the surface tension of water. This allows the cleaning solution to better wet the surface and penetrate into the soil. The amphiphilic nature of the surfactant molecule is central to its cleaning action. The hydrophobic decyl tail adsorbs onto the oily or greasy components of the soil, while the hydrophilic sulfonate groups remain in the water. This process breaks down the soil into smaller, more manageable particles.
These smaller soil particles are then encapsulated within micelles, which are spherical aggregates of surfactant molecules. The hydrophobic tails of the surfactant molecules surround the soil particle, while the hydrophilic heads form the outer surface of the micelle, making it soluble in water. This process, known as emulsification for liquid soils and dispersion for solid soils, allows the soil to be lifted from the surface and washed away with the water.
The disulfonate structure of this compound provides it with high water solubility and tolerance to hard water, which contains high concentrations of calcium and magnesium ions. These ions can deactivate many conventional surfactants by causing them to precipitate. The presence of two sulfonate groups on the molecule enhances its resistance to hard water, ensuring consistent cleaning performance across various water conditions.
Application in Textile Processing: Dyeing and Wetting Mechanisms
In the textile industry, this compound functions as a highly effective wetting and leveling agent, particularly in the dyeing of synthetic fibers like polyester (B1180765) and nylon with disperse and acid dyes. textiletoday.com.bd
As a wetting agent, its primary role is to reduce the surface tension between the dye bath liquor and the textile substrate. This allows for rapid and uniform wetting of the fabric, which is essential for achieving consistent dyeing results. The surfactant molecules orient themselves at the liquid-solid interface, lowering the contact angle and facilitating the penetration of the dye liquor into the fiber structure.
As a leveling agent, it addresses the common issue of unlevel dyeing, where the dye is absorbed unevenly across the fabric, resulting in streaks or patches of different shades. This can be caused by variations in the fiber's affinity for the dye or by the dye rushing onto the fiber too quickly. This compound mitigates this in a few ways. It can form temporary complexes with the dye molecules in the dye bath, which slows down their rate of absorption by the fiber. As the temperature of the dye bath increases, these complexes gradually break down, releasing the dye for a more controlled and uniform uptake by the fabric.
Additionally, it can compete with the dye for sites on the fiber surface, further retarding the initial rapid uptake of the dye. This allows time for the dye to migrate from areas of high concentration to areas of low concentration, resulting in a more level and uniform final color. The dispersing properties of this surfactant also help to keep the dye particles evenly distributed in the dye bath, preventing agglomeration and ensuring a consistent shade. slideshare.net
Role as an Emulsifier and Wetting Agent in Coatings and Inks
This compound is a valuable additive in the formulation of coatings, paints, and inks, where it serves as a primary emulsifier and wetting agent. slideshare.net
In emulsion polymerization, a process used to create latex binders for paints and coatings, this surfactant plays a critical role in stabilizing the polymer particles as they are formed. It adsorbs onto the surface of the growing polymer particles, with its hydrophilic heads oriented towards the aqueous phase. This creates a charge on the surface of the particles, leading to electrostatic repulsion that prevents them from coagulating and ensures the stability of the latex emulsion.
As a wetting agent in the final paint or ink formulation, it reduces the surface tension of the liquid, allowing it to spread evenly over the substrate and to wet out any pigments or fillers that are present. This is crucial for achieving good adhesion, a smooth finish, and consistent color.
The emulsifying properties of this compound are also important for the stability of the final paint or ink product. It helps to keep the various components of the formulation, such as pigments, binders, and additives, evenly dispersed and prevents them from settling out over time. Its effectiveness in a wide range of pH conditions and its tolerance to other formulation components make it a versatile and widely used emulsifier in the coatings and inks industry. slideshare.net
Table 2: Functional Applications of this compound
| Industry | Application | Primary Function | Key Mechanism |
|---|---|---|---|
| Oil & Gas | Enhanced Oil Recovery | Surfactant | Interfacial Tension Reduction, Wettability Alteration |
| Cleaning | Detergents | Cleaning Agent | Surface Tension Reduction, Micellar Solubilization |
| Textiles | Dyeing | Wetting & Leveling Agent | Surface Tension Reduction, Controlled Dye Uptake |
| Coatings & Inks | Paints, Inks | Emulsifier, Wetting Agent | Emulsion Stabilization, Surface Tension Reduction |
This table summarizes the diverse industrial applications and the primary physicochemical mechanisms of this compound.
Contributions to Asphalt (B605645) Rheology and Stability
Anionic surfactants, as a class, are known to play a crucial role in the formation and stabilization of asphalt emulsions. e-asphalt.commdpi.com They function by reducing the interfacial tension between the asphalt and water phases, which facilitates the dispersion of asphalt droplets within the water. e-asphalt.com The stability of these emulsions is critical for their application in road construction and maintenance. The emulsifier helps to maintain a stable dispersion of asphalt particles, preventing their premature coalescence. e-asphalt.com
The performance of an emulsifier in an asphalt emulsion system is dependent on a variety of factors, including its chemical structure, concentration, and the composition of the asphalt itself. mdpi.com Without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its specific contributions to asphalt rheology—such as its effects on viscosity, shear modulus, and phase angle at various temperatures—or its impact on asphalt stability metrics like rutting resistance, fatigue cracking, and moisture susceptibility.
Further research and publication of findings are needed to elucidate the specific mechanistic contributions of this compound to the rheological and stability properties of asphalt materials.
Environmental Fate, Transport, and Degradation Pathways of Decyl Sulfophenoxy Benzenesulfonic Acid
Biodegradation Pathways and Kinetics
The biodegradability of Decyl(sulfophenoxy)benzenesulfonic acid is significantly influenced by its chemical structure. While it is generally considered biodegradable, the rate and extent of degradation are dependent on environmental conditions and the microbial populations present.
Under aerobic conditions, the degradation of this compound is expected to proceed through a series of oxidative steps, targeting different parts of the molecule. This process is analogous to the well-studied degradation of linear alkylbenzene sulfonates (LAS). industrialchemicals.gov.auwikipedia.org
The initial and primary step in the aerobic biodegradation of many surfactants, including those with linear alkyl chains, is the oxidation of the terminal methyl group of the alkyl chain. who.intresearchgate.net This process, known as ω-oxidation, is carried out by monooxygenase enzymes and results in the formation of a primary alcohol. researchgate.net The alcohol is then further oxidized to an aldehyde and subsequently to a carboxylic acid. researchgate.net
Following ω-oxidation, the resulting sulfophenyl carboxylate undergoes further degradation through β-oxidation. industrialchemicals.gov.auwho.int This metabolic process involves the sequential cleavage of two-carbon units from the carboxylic acid end of the alkyl chain. who.int This chain-shortening process continues until the alkyl chain is significantly reduced, leading to the formation of short-chain sulfophenylcarboxylic acids. who.int
Desulfonation, the removal of the sulfonate group (-SO3H), is a critical step in the complete mineralization of the molecule. This process can occur under both aerobic and anaerobic conditions and is often mediated by specific microbial enzymes. youtube.comd-nb.info The sulfonate groups on the benzene (B151609) rings are typically removed after the initial degradation of the alkyl chain. industrialchemicals.gov.au The exact mechanism for the desulfonation of complex molecules like this compound in environmental systems is not fully elucidated but is believed to involve hydrolytic or oxidative cleavage. The resulting intermediates, such as phenols, can then be further metabolized. nih.govwikipedia.org The transformation of the sulfonate group can also involve oxidation to form sulfone derivatives.
Following the degradation of the alkyl chain and desulfonation, the remaining aromatic structures, the two benzene rings, are cleaved. industrialchemicals.gov.au This is a crucial step for the ultimate mineralization of the compound. Microorganisms employ various enzymatic strategies to open the aromatic rings, often involving the formation of catechol or other dihydroxylated intermediates. researchgate.netnih.gov These intermediates are then funneled into central metabolic pathways, such as the Krebs cycle, where they are ultimately converted to carbon dioxide, water, and biomass. who.int The complete degradation, or mineralization, of the surfactant molecule is achieved when it is entirely broken down into these simple inorganic compounds. nih.gov
Under anaerobic conditions, the biodegradation of alkylbenzene sulfonates is significantly slower or may not occur at all. industrialchemicals.gov.auwikipedia.org This can lead to their accumulation in anoxic environments like sewage sludge. wikipedia.org However, once these environments become oxygenated again, rapid degradation can resume. wikipedia.org
Studies on the anaerobic degradation of related compounds, such as dodecylbenzene (B1670861) sulfonate (DBS), have identified several intermediate products. nih.govrsc.org These include 4-sodium sulfophenyldodecanoate acid and its shorter-chain homologs, which are formed through the initial oxidation of the alkyl chain. nih.govrsc.org Further degradation under anaerobic conditions can lead to the formation of compounds like benzoic acid, acetic acid, and succinic acid following desulfonation and ring cleavage. nih.gov
| Metabolite | Potential Formation Pathway |
| 4-Sodium sulfophenyldodecanoate acid and homologs | Initial ω-oxidation of the alkyl chain followed by carboxylation. nih.govrsc.org |
| Benzoic acid | Desulfonation of a sulfophenyl carboxylic acid intermediate. nih.gov |
| Acetic acid and Succinic acid | Cleavage of the benzene ring. nih.gov |
The molecular structure of an alkylbenzene sulfonate has a profound impact on its biodegradability.
Alkyl Chain Length: The length of the alkyl chain influences the rate of biodegradation. For linear alkylbenzene sulfonates (LAS), there is a general trend where biodegradability decreases as the alkyl chain length increases, which is also linked to decreased water solubility and increased lipophilicity. industrialchemicals.gov.auresearchgate.net However, once the terminal methyl group is attacked, the primary biodegradation is rapid. who.int
Branching: The presence of branching in the alkyl chain significantly hinders biodegradability. Linear alkylbenzene sulfonates (LAS) are much more readily biodegradable than their branched counterparts (BAS). wikipedia.org The highly branched structure of BAS makes it difficult for microorganisms to access and metabolize the alkyl chain, leading to its environmental persistence. wikipedia.org The sulfophenoxy group present in this compound may also contribute to a reduction in its biodegradability compared to simpler linear alkylbenzenesulfonates.
| Structural Feature | Influence on Biodegradability | Reason |
| Linear Alkyl Chain | Generally enhances biodegradability. wikipedia.org | More accessible to microbial enzymes for ω- and β-oxidation. who.intresearchgate.net |
| Branched Alkyl Chain | Significantly reduces biodegradability. wikipedia.org | Steric hindrance prevents enzymes from effectively degrading the chain. wikipedia.org |
| Longer Alkyl Chain | Can decrease the rate of biodegradation. researchgate.net | Increased lipophilicity and reduced water solubility can limit bioavailability to microorganisms. researchgate.net |
| Sulfophenoxy Group | May reduce biodegradability. | The additional aromatic ring and ether linkage add complexity to the molecule, potentially slowing down degradation. |
Microbial Community Dynamics in Degradation Processes
The microbial degradation of this compound, an anionic surfactant, is a critical process influencing its persistence in the environment. While specific studies on the microbial communities that degrade this exact compound are limited, extensive research on structurally similar compounds, such as linear alkylbenzene sulfonates (LAS) and diphenyl ether herbicides, provides significant insights into the likely microbial players and their dynamics.
The biodegradation of complex organic molecules like this compound typically does not occur through the action of a single microbial species but rather through the synergistic activities of a microbial consortium. nih.gov This consortium often consists of various bacteria and fungi that work together to sequentially break down the molecule.
Bacterial Degradation:
Bacterial communities capable of degrading anionic surfactants are commonly found in environments contaminated with detergents, such as sewage treatment plants and polluted water bodies. nih.govscirp.orgscielo.sa.cr Genera such as Pseudomonas, Bacillus, Alcaligenes, Aeromonas, Thauera, Klebsiella, and Comamonas have been identified as key degraders of LAS and other surfactants. nih.govacs.orgresearchgate.netmdpi.com For instance, studies on LAS degradation have shown that bacterial consortia comprising Pseudomonas aeruginosa, Bacillus subtilis, Bacillus agglomerans, Bacillus cereus, and Bacillus alvae can effectively break down these surfactants. researchgate.net The degradation process often involves initial oxidation of the alkyl chain, followed by desulfonation and cleavage of the aromatic ring, with different members of the community specializing in each step. nih.gov
Some autotrophic ammonia-oxidizing bacteria, such as Nitrosospira species, have also demonstrated a limited capacity to degrade LAS, suggesting that a diverse range of metabolic capabilities may contribute to the removal of these surfactants in the environment. nih.gov The structure of the bacterial community can shift in response to the concentration of the surfactant, with certain species becoming enriched under high exposure conditions. acs.orgmdpi.com
Fungal Degradation:
Fungi, particularly white-rot fungi, are also implicated in the degradation of complex aromatic compounds, including those with diphenyl ether structures. Species like Coriolus versicolor have been shown to metabolize diphenyl ether herbicides through hydroxylation, dechlorination, and nitro-reduction reactions, catalyzed by intracellular enzymes like cytochrome P450. nih.gov This suggests that fungi could play a role in the initial breakdown of the diphenyl ether portion of this compound. Fungal biosurfactants themselves are a subject of study, indicating the diverse interactions of fungi with surfactant compounds. nih.gov
Abiotic Degradation Mechanisms
The key photochemical reactions for compounds containing a diphenyl ether linkage involve the cleavage of the ether bond (Ar-O bond). tandfonline.com This process can lead to the formation of various smaller, often more polar, degradation products. Studies on diphenyl ether herbicides have shown that photodegradation can also involve other reactions such as dehalogenation and photocyclization. tandfonline.com For this compound, which contains sulfonate groups, these could also be subject to photochemical transformations.
The efficiency of photodegradation can be influenced by various factors, including the presence of photosensitizers in the water, pH, and the intensity of solar radiation. Advanced oxidation processes, such as those involving titanium dioxide (TiO₂) photocatalysis, have been shown to effectively degrade diphenyl ether herbicides by promoting the cleavage of the ether bond and other transformations. mdpi.com
Hydrolysis is another important abiotic degradation pathway for certain chemical compounds in aqueous environments. The stability of the different functional groups within this compound to hydrolysis varies.
The ether linkage (Ar-O-R) in diphenyl ethers is generally stable under neutral pH conditions but can be cleaved under strongly acidic or basic conditions. numberanalytics.comwikipedia.org Acid-catalyzed cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack, which can proceed through either an SN1 or SN2 mechanism depending on the structure of the ether. libretexts.orgmasterorganicchemistry.com Given the structure of this compound, acid-catalyzed cleavage of the ether bond is a plausible transformation pathway under acidic environmental conditions. nih.gov
The sulfonate groups (-SO₃H) are generally resistant to hydrolysis. However, sulfonate esters can undergo hydrolysis, with the rate being influenced by factors such as pH and the nature of the leaving group. acs.orgenovatia.comnih.govacs.org While this compound itself is a sulfonic acid and not an ester, any potential esterified derivatives formed in the environment could be subject to hydrolysis. The sulfonate groups themselves are generally considered persistent in the absence of microbial activity.
Other potential chemical transformations could include oxidation reactions with reactive species present in the environment, such as hydroxyl radicals. These reactions could lead to the hydroxylation of the aromatic rings, further contributing to the breakdown of the molecule.
Environmental Distribution and Mobility
The distribution and mobility of this compound in the environment are largely governed by sorption processes, which involve the partitioning of the compound between the aqueous phase and solid matrices such as soil, sediment, and suspended particles. researchgate.net As an anionic surfactant, its sorption behavior is influenced by its molecular structure, the characteristics of the sorbent material, and the chemistry of the surrounding water.
Sorption of anionic surfactants like LAS, which are structurally similar to this compound, is a complex process. It is partly driven by hydrophobic interactions between the nonpolar alkyl chain and the organic carbon content of the soil or sediment. uu.nluw.edu.pl Consequently, sorption tends to increase with the length of the alkyl chain and the organic matter content of the sorbent. researchgate.net
The sorption of anionic surfactants is also influenced by electrostatic interactions. At typical environmental pH, anionic surfactants carry a negative charge, as do many soil and sediment surfaces. This can lead to electrostatic repulsion, reducing sorption. However, the presence of multivalent cations (e.g., Ca²⁺, Mg²⁺) can bridge the negative charges, enhancing sorption. researchgate.net
The following table presents sorption data for related anionic surfactants, illustrating the influence of molecular structure and environmental conditions on sorption coefficients.
| Compound | Sorbent | Freundlich Coefficient (Kf) | Freundlich Exponent (nF) | Reference |
|---|---|---|---|---|
| C10-LAS | Marine Sediment | Varies with isomer | ~0.78 | uu.nl |
| C11-LAS | Marine Sediment | Varies with isomer | ~0.78 | uu.nl |
| C12-LAS | Marine Sediment | Varies with isomer | ~0.78 | uu.nl |
| C13-LAS | Marine Sediment | Varies with isomer | ~0.78 | uu.nl |
| C11 Sulfophenyl undecanoic acid (SPC) | Marine Sediment | Lower than LAS | Not specified | researchgate.net |
Note: The Freundlich isotherm is given by qe = Kf * Ce(1/nF), where qe is the amount of solute sorbed per unit mass of sorbent, Ce is the equilibrium concentration of the solute in solution, and Kf and nF are empirical constants.
Modeling the transport of this compound in environmental compartments is essential for predicting its environmental concentrations and potential exposure pathways. rsc.org Transport models for surfactants typically incorporate advection, dispersion, and retardation due to sorption. osti.govresearchgate.net
The transport of surfactants in porous media like soil and aquifers can be described by the advection-dispersion equation, which is often modified to include a retardation factor to account for sorption. researchgate.net The retardation factor is directly related to the sorption coefficient (Kd) and the bulk density of the porous medium. A higher sorption coefficient leads to a greater retardation and slower transport of the compound.
Mathematical models for surfactant transport can range in complexity from simple equilibrium models to more sophisticated kinetic models that account for the rate of sorption and desorption. researchgate.net For anionic surfactants, models may also need to incorporate the effects of water chemistry, such as ionic strength and the presence of divalent cations, on sorption and therefore transport. nih.gov
The environmental fate of diphenyl ether compounds has been modeled to understand their long-range transport potential. nih.govresearchgate.net These models consider partitioning between air, water, soil, and vegetation, as well as degradation rates in each compartment. For a compound like this compound, which has low volatility, transport is expected to be primarily through aqueous pathways, with its mobility being significantly influenced by its sorption to soils and sediments.
Bioremediation and Environmental Engineering Approaches
Application of Microbial Fuel Cell Systems for Surfactant Removal
Microbial Fuel Cells (MFCs) are innovative bio-electrochemical systems that utilize the metabolic activity of microorganisms to convert chemical energy stored in organic matter directly into electrical energy. This technology has garnered significant interest for its dual potential in wastewater treatment and sustainable power generation. The core principle of an MFC involves the oxidation of organic substrates (the fuel) by anaerobic microbes in the anode chamber. This process releases electrons and protons. The electrons are transferred to the anode and flow through an external circuit to the cathode, generating an electrical current. Simultaneously, protons migrate through a proton exchange membrane (PEM) to the cathode, where they react with an electron acceptor, typically oxygen, to form water.
The versatility of MFCs allows them to treat a wide array of organic pollutants, including surfactants. While specific studies on the degradation of this compound in MFCs are not extensively documented in publicly available literature, research on other anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), provides valuable insights. The presence of surfactants can influence MFC performance in several ways. Some studies suggest that low concentrations of certain surfactants can enhance power generation by increasing the bioavailability of the substrate and improving the permeability of the extracellular membrane of the microbes, which facilitates electron transfer. For example, the modification of an MFC anode with a 5-mM solution of the anionic surfactant sodium dodecyl sulfate was found to reduce the start-up time and increase the maximum power density by 20% to 1640 mW/m2. researchgate.net However, higher concentrations of surfactants can be toxic to the microbial community, leading to a decrease in both degradation efficiency and power output. researchgate.net
The performance of MFCs in degrading pollutants is influenced by several factors, including the type of electrode material, the configuration of the MFC, and the composition of the microbial community in the anode biofilm. Research has shown that modifying anode materials, for instance with double oxidant-treated carbon felts, can enhance the current density and power output of the MFC. mdpi.com Furthermore, the microbial consortia in the anode are crucial. Studies have identified specific bacterial genera, such as Pseudomonas and Desulfovibrio, that are effective in degrading organic pollutants and generating electricity. nih.govnih.gov For instance, in MFCs treating textile dye wastewater containing sulfate, a power generation of 258 ± 10 mW/m2 was achieved with a dominant presence of Desulfovibrio at the anode. nih.gov
The table below summarizes the performance of MFCs in treating various types of wastewater, which can serve as an indicator of their potential for degrading complex organic compounds like this compound.
| Parameter | Influent Concentration | Removal Efficiency (%) | Power Density (mW/m²) | Reference |
| COD (Distillery Spent Wash) | 5000 mg/L | Not Specified | 125.23 | mdpi.com |
| COD (Swine Wastewater) | Not Specified | 95 | 3.6 (mW/m³) | mdpi.com |
| Diazo Dye | 100 mg/L | >85 | 258 | nih.gov |
| COD (with Anode Modification) | Not Specified | Not Specified | 1640 | researchgate.net |
This table is generated based on data from studies on various wastewaters and is intended to provide an indication of MFC performance. Specific performance for this compound may vary.
Integrated Constructed Wetland Systems for Environmental Attenuation
Integrated Constructed Wetlands (CWs) are engineered, nature-based solutions that mimic the natural purification processes of wetlands to treat wastewater. These systems are designed to utilize a combination of physical, chemical, and biological processes involving vegetation, soil or other substrates, and a diverse microbial community to remove contaminants. CWs are recognized for their cost-effectiveness, low operational and maintenance requirements, and ecological benefits. They have been successfully employed to treat a variety of wastewaters, including municipal, industrial, and agricultural runoff.
The removal of anionic surfactants, a class to which this compound belongs, in constructed wetlands has been demonstrated in several studies. The primary mechanisms for surfactant removal in CWs are microbial degradation and sorption to the substrate. The efficiency of removal is influenced by several factors, including the type of CW system (e.g., horizontal subsurface flow, vertical flow, free water surface), the hydraulic retention time (HRT), the ambient temperature, and the presence and type of vegetation.
Studies on the removal of linear alkylbenzene sulfonates (LAS), a widely used anionic surfactant, in horizontal subsurface flow CWs have reported average removal efficiencies between 81.7% and 83.7%. nih.gov The removal efficiency tends to be higher during warmer summer months and with longer HRTs. nih.gov Research has shown that a significant portion of anionic surfactant degradation, nearly 50%, can occur within the first meter of the wetland bed, highlighting the importance of the initial treatment zone. nih.gov The presence of vegetation, such as reeds, is crucial as the root systems create an aerated rhizosphere that supports the growth of aerobic microorganisms responsible for surfactant degradation. nih.gov
Different types of constructed wetlands exhibit varying efficiencies. For instance, vertical flow systems are often considered more efficient for surfactant removal than horizontal flow systems. mdpi.com A study on a multistage constructed wetland treating greywater reported a 43% removal of LAS from an average influent concentration of 32 mg/L. mdpi.com In another case, a wetland wastewater treatment plant achieved up to 98% removal of anionic surfactants. researchgate.net
The table below presents findings from various studies on the removal of anionic surfactants in constructed wetland systems.
| CW Type | Influent Surfactant Concentration (mg/L) | Removal Efficiency (%) | Key Findings | Reference |
| Horizontal Subsurface Flow | Not Specified | 81.7 - 83.7 (average) | Efficiency dependent on flow, temperature, and redox potential. nih.gov | nih.gov |
| Multistage CW (Anaerobic) | 32 (LAS) | 43 | Positive correlation between COD and LAS removal. mdpi.com | mdpi.com |
| Wetland WWTP (ORS type) | Not Specified | up to 98 (anionic) | High removal efficiency achievable with proper operation and vegetation. researchgate.net | researchgate.net |
| Horizontal Subsurface Flow | 0.978 (non-ionic) | 98.1 - 99.1 | High degradation under both aerobic and anaerobic conditions. nih.gov | nih.gov |
| Subsurface Flow CW | Not Specified | 78-97 (THM), 67-96 (HAA) | Effective removal of disinfection byproducts. usgs.gov | usgs.gov |
This table summarizes data from studies on various anionic and other surfactants and is intended to illustrate the potential performance of constructed wetlands for the attenuation of this compound. Actual performance may differ.
While direct research on the attenuation of this compound in integrated constructed wetlands is limited, the existing data for similar anionic surfactants strongly suggest that these systems can be an effective environmental engineering approach for its removal from contaminated water. The complex structure of this compound, particularly the presence of the sulfophenoxy group, may influence its biodegradability compared to simpler linear alkylbenzene sulfonates. Therefore, further research focusing specifically on the fate and transport of this compound in constructed wetlands is warranted to optimize system design and operational parameters for its effective remediation.
Advanced Analytical Methodologies for Decyl Sulfophenoxy Benzenesulfonic Acid and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating Decyl(sulfophenoxy)benzenesulfonic acid from complex matrices and quantifying it with high sensitivity and specificity. The choice of technique depends on the analytical objective, required sensitivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used technique for the analysis of aromatic compounds like this compound. The benzene (B151609) rings in the molecule provide strong UV absorbance, typically monitored around 225 nm, enabling sensitive detection.
Reversed-phase HPLC is the most common separation mode. A C18 or C8 stationary phase is typically used with a mobile phase gradient consisting of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The gradient elution allows for the separation of the target analyte from other components in the sample. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also offer enhanced retention and selectivity for highly polar and ionic compounds like sulfonic acids. helixchrom.com
Detailed Research Findings: Studies on similar aromatic sulfonic acids have demonstrated successful separation and quantification using HPLC-UV. helixchrom.com For instance, the analysis of benzenesulfonic and p-toluenesulfonic acids has been achieved on mixed-mode columns, which control retention through mobile phase pH, ion concentration, and acetonitrile content. helixchrom.com This approach provides excellent peak shape and reproducibility. While direct HPLC-UV analysis of this compound may have detection limits in the low ppm range, pre-concentration steps are often required for trace-level environmental analysis. researchgate.net
Table 1: Typical HPLC-UV Operating Parameters for Aromatic Sulfonic Acid Analysis
| Parameter | Typical Setting |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm), Mixed-Mode Anion Exchange |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Aqueous buffer (e.g., Ammonium (B1175870) Phosphate) |
| Gradient | Gradient elution from low to high organic modifier concentration |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection Wavelength | 225 - 254 nm nih.gov |
| Injection Volume | 10 - 20 µL |
For superior sensitivity and selectivity, especially in complex matrices and for metabolite identification, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique provides structural information, enabling confident identification and quantification at ultra-trace levels.
Electrospray ionization (ESI) in negative ion mode is typically employed for the analysis of sulfonic acids, as it readily forms deprotonated molecules [M-H]⁻ or [M-2H]²⁻. In tandem mass spectrometry, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and enhances specificity.
Detailed Research Findings: LC-MS/MS has been successfully used for the simultaneous determination of various sulfonated compounds and their metabolites. nih.gov For this compound (C₂₂H₃₀O₇S₂), the precursor ion would be selected based on its mass-to-charge ratio (m/z). Fragmentation would likely occur at the ether linkage or involve the loss of SO₃ from the sulfonic acid groups. While specific metabolite pathways for this compound are not extensively documented, LC-MS/MS is the premier tool for such investigations, capable of identifying hydroxylated or chain-shortened metabolites by tracking their characteristic mass shifts. nih.gov Caution is warranted as some functional groups, like acetyl or carboxyl groups on metabolites, can degrade during ionization, making chromatographic separation essential for accurate quantification of structurally similar compounds. nih.gov
Table 2: Illustrative LC-MS/MS Parameters for Sulfonated Compound Analysis
| Parameter | Typical Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | Calculated m/z for C₂₂H₃₀O₇S₂ (e.g., 469.1) |
| Product Ions | Fragments corresponding to loss of SO₃, cleavage of ether bond, etc. |
| Collision Gas | Argon or Nitrogen |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but it is generally not suitable for the direct analysis of non-volatile and highly polar compounds like sulfonic acids. Therefore, a chemical derivatization step is mandatory to convert the sulfonic acid groups into more volatile and thermally stable derivatives. researchgate.net
The most common derivatization approach is silylation, which replaces the acidic protons of the sulfonic acid groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov The resulting TMS-ester is sufficiently volatile for GC analysis. Other methods could involve methylation to form sulfonate esters. After derivatization, the sample is injected into the GC-MS, where the derivatives are separated on a capillary column and detected by the mass spectrometer.
Detailed Research Findings: Derivatization significantly enhances the suitability of an analyte for GC analysis by improving its volatility and chromatographic behavior. researchgate.netresearchgate.net The choice of solvent can dramatically affect reaction times, with acetone (B3395972) often accelerating silylation reactions to near-completion within seconds at room temperature. nih.gov The derivatization process must be carefully optimized for temperature and time to ensure the reaction goes to completion, which is critical for achieving good peak shape and detector response. sigmaaldrich.com The mass spectra of the derivatized this compound would show a characteristic molecular ion and fragmentation patterns related to the TMS groups and the original molecule's structure, allowing for positive identification.
Ion Chromatography (IC) with suppressed conductivity detection is a specialized technique well-suited for the determination of a wide range of ionic species, including sulfonic acids. nih.gov It is particularly effective for separating various short- and long-chain alkylsulfonic acids and arylsulfonic acids. researchgate.net
The separation in IC is based on ion-exchange principles using a high-capacity anion-exchange column. A gradient elution with an alkaline eluent, such as sodium hydroxide (B78521), often combined with an organic solvent like methanol or acetonitrile, is used to separate the analytes based on their affinity for the stationary phase. nih.gov Following separation, a suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the detection sensitivity of the analyte ions. This method allows for the simultaneous determination of multiple sulfonic acids in a single run. ijpsr.com
Detailed Research Findings: A fast IC method has been developed for the simultaneous determination of 15 different sulfonic acids and alkylsulfates in water samples. nih.gov The method utilized a gradient elution with NaOH and organic modifiers, achieving detection limits in the range of 0.06–0.16 µM. nih.gov The accuracy and precision of IC methods are typically high, with correlation coefficients for calibration curves often exceeding 0.999. ijpsr.com For complex matrices like seawater, IC can be coupled with a sample preparation step, such as Solid-Phase Extraction, to remove interfering anions and enrich the target analytes. nih.gov
Sample Preparation and Enrichment Strategies
Effective sample preparation is a critical prerequisite for the reliable trace analysis of this compound, especially in complex environmental or biological matrices. The primary goals are to isolate the analyte from interfering substances, concentrate it to detectable levels, and transfer it into a solvent compatible with the analytical instrument.
Solid-Phase Extraction (SPE) is the most widely used technique for the cleanup and concentration of sulfonated surfactants from aqueous samples. researchgate.net It offers high recovery rates, reduced solvent consumption compared to liquid-liquid extraction, and the ability to handle a wide range of sample volumes. nih.gov
The selection of the SPE sorbent is crucial and depends on the analyte's properties. For anionic surfactants like this compound, common choices include:
Reversed-Phase Sorbents (e.g., C18, Polymeric): These non-polar sorbents retain the analyte based on hydrophobic interactions between the decyl chain and the stationary phase. nih.gov
Anion-Exchange Sorbents: These positively charged sorbents retain the negatively charged sulfonate groups.
Mixed-Mode Sorbents: These combine both reversed-phase and anion-exchange properties, offering high selectivity.
The typical SPE workflow involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate solvent (e.g., methanol or acetonitrile, sometimes acidified or basified to facilitate elution). researchgate.net
Detailed Research Findings: SPE has been successfully applied to the enrichment of various sulfonic acids from water samples prior to IC analysis, effectively removing matrix interferences like chloride and sulfate (B86663). nih.gov Innovative polymeric sorbents that are water-wettable can simplify the extraction procedure by eliminating the need for conditioning and equilibration steps. nih.gov The combination of SPE with sensitive analytical techniques like LC-MS/MS allows for the detection of analytes at very low concentrations, making it an essential tool for environmental and metabolic studies. nih.govnih.gov
Table 3: General Solid-Phase Extraction (SPE) Protocol for Anionic Surfactants
| Step | Description | Typical Solvents |
|---|---|---|
| 1. Conditioning | Solvates the sorbent to ensure reproducible retention. | Methanol, followed by Water (pH adjusted) |
| 2. Sample Loading | The aqueous sample is passed through the cartridge. | Aqueous sample, pH may be adjusted |
| 3. Washing | Removes weakly bound, interfering compounds. | Water, mild organic/aqueous mixtures |
| 4. Elution | Recovers the analyte of interest from the sorbent. | Methanol, Acetonitrile, or a mixture, often with an additive like ammonia (B1221849) or formic acid |
Derivatization Techniques for Volatile Metabolites
Metabolites of large, non-volatile compounds like this compound often require chemical modification, or derivatization, before they can be analyzed by methods suited for volatile compounds, such as Gas Chromatography (GC). The primary goal of derivatization in this context is to convert polar, non-volatile metabolites (e.g., smaller sulfonated or hydroxylated aromatic compounds) into more volatile and thermally stable derivatives.
While specific research on the derivatization of volatile metabolites of this compound is not extensively detailed in publicly available literature, standard esterification techniques are commonly applied to sulfonic acid analytes. One such method is methylation, which converts the highly polar sulfonic acid group (-SO₃H) into a less polar and more volatile methyl ester (-SO₃CH₃). This allows for separation and detection by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The selection of a derivatization agent depends on the specific functional groups present on the metabolites.
Spectroscopic Quantification Methods
Spectroscopic methods are widely used for the quantification of aromatic compounds due to their simplicity, speed, and cost-effectiveness.
UV-Visible (UV-Vis) spectrophotometry is a viable method for quantifying this compound in solutions. The technique relies on the principle that the molecule absorbs light in the ultraviolet range due to the presence of two benzene rings in its structure. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law.
For similar anionic surfactants like sodium dodecyl benzene sulfonate (SDBS), a maximum UV absorbance peak is observed at approximately 224 nm, which is selected as the detection wavelength for quantification. researchgate.net A similar wavelength would be expected for this compound due to its comparable aromatic structure. To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. The concentration of the unknown sample is then determined by measuring its absorbance and interpolating the value from the calibration curve. researchgate.net
Table 1: Example Calibration Data for UV-Vis Spectrophotometry
This table illustrates typical data used to generate a calibration curve for quantifying an aromatic sulfonic acid compound.
| Standard Concentration (mg/L) | Absorbance at 224 nm (AU) |
| 0.5 | 0.045 |
| 1.0 | 0.091 |
| 2.5 | 0.225 |
| 5.0 | 0.452 |
| 10.0 | 0.905 |
Note: Data is representative and used for illustrative purposes.
Method Validation and Performance Characteristics
Validating an analytical method is crucial to ensure that the results are reliable, accurate, and reproducible. This process involves assessing several key performance parameters.
For advanced methods like Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection, validation confirms the method's suitability for its intended purpose. waters.com
Sensitivity: This is determined by the method's Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For related benzenesulfonate (B1194179) compounds, UPLC-UV methods have demonstrated excellent sensitivity. waters.com
Selectivity: Selectivity refers to the ability of the method to measure the analyte of interest accurately in the presence of other components, such as impurities, degradation products, or matrix components. Chromatographic methods achieve selectivity by separating the target analyte from interfering substances before detection. For instance, the analysis of a pharmaceutical sample spiked with related compounds demonstrated the resolution of the analytes from other impurities present in the sample, confirming the method's selectivity. waters.com
Precision: Precision is the measure of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of replicate injections. High precision is indicated by a low RSD, signifying good reproducibility. waters.com
Analyzing this compound in complex matrices, such as industrial wastewater, environmental samples, or commercial formulations, presents a significant challenge due to potential interferences. google.com The matrix can affect the accuracy and sensitivity of the quantification.
Method validation must, therefore, include an assessment of performance in these specific matrices. For example, when analyzing for trace levels of related alkyl arylsulfonates in drug products, a complex matrix, UPLC-based methods have been shown to achieve Limits of Quantitation (LOQ) as low as 6 parts-per-billion (ppb). waters.com This level of sensitivity is adequate for many monitoring and quality control applications. Achieving such low quantification limits in complex samples demonstrates the robustness and high performance of the analytical technique. waters.com
Table 2: Representative Method Validation Performance Characteristics (UPLC-UV)
This table summarizes typical performance data for the analysis of benzenesulfonate compounds, based on findings for related molecules. waters.com
| Parameter | Typical Performance | Description |
| Linearity (r²) | > 0.999 | Indicates a strong correlation between concentration and instrument response over a defined range. |
| Precision (%RSD) | < 2% | The relative standard deviation for replicate measurements, indicating high reproducibility. |
| Limit of Quantitation (LOQ) | 1 - 10 ppb | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Selectivity | Baseline resolution | The ability to separate the analyte peak from other compounds in the sample matrix. |
Structure Activity Relationship Studies and Molecular Design Principles
Impact of Alkyl Chain Length and Branching on Surfactant Properties
The hydrophobic tail of the surfactant, in this case, the decyl (C10) group, is a primary determinant of its surface-active properties. Variations in the length and branching of this chain have predictable and significant consequences.
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles, and it is a critical measure of surfactant efficiency. For alkyl diphenyl oxide disulfonates, as with most surfactants, the length of the alkyl chain is inversely correlated with the CMC.
Alkyl Chain Length: An increase in the number of carbon atoms in the alkyl chain enhances the hydrophobicity of the surfactant molecule. This increased hydrophobicity provides a stronger driving force for the molecules to escape the aqueous phase by forming micelles, thus lowering the CMC. researchgate.netresearchgate.netnih.gov For example, the dodecyl (C12) analog of this surfactant, disodium (B8443419) dodecyl(sulphonatophenoxy)benzenesulphonate, exhibits a lower CMC than the decyl (C10) version because its longer tail is less soluble in water. Conversely, the shorter C10 chain in decyl(sulfophenoxy)benzenesulfonic acid results in reduced hydrophobicity and a correspondingly higher CMC. Micelle stability is also enhanced with longer alkyl chains, as the stronger van der Waals interactions between the tails make the micellar core more cohesive.
Alkyl Chain Branching: The degree of branching in the alkyl tail affects how efficiently surfactant molecules can pack into a micelle. Linear alkyl chains can align more closely, leading to stronger hydrophobic interactions and a more stable micelle, which generally results in a lower CMC. wikipedia.org In contrast, highly branched chains introduce steric hindrance that disrupts this tight packing, making micelle formation less favorable and increasing the CMC. While linear alkylbenzene sulfonates are more readily biodegradable, branching significantly reduces this environmental compatibility. wikipedia.org
Table 1: Effect of Alkyl Chain Length on Critical Micelle Concentration (CMC) This table provides illustrative data for linear alkylbenzene sulfonates (LAS) to demonstrate the general trend.
Emulsification and wetting are key functions of surfactants that rely on their ability to reduce interfacial tension between different phases (e.g., oil and water).
Emulsification: The ability of a surfactant to stabilize an emulsion is highly dependent on the length of its hydrophobic tail. A longer alkyl chain provides a stronger anchor within the oil phase of an oil-in-water emulsion, leading to a more significant reduction in interfacial tension and the formation of a more stable emulsion. Consequently, the C10 chain of this compound makes it a less potent emulsifier compared to its C12 analog, which is more effective at lowering oil-water interfacial tension. Longer chains also contribute to greater steric hindrance on the surface of emulsion droplets, preventing them from coalescing. mdpi.com
Wetting: Wetting efficiency, or the ability of a liquid to spread over a solid surface, is also improved by longer alkyl chains. The enhanced surface activity associated with longer chains allows the surfactant to more effectively reduce the surface tension of the liquid, promoting its spread. The surface activity of quaternary ammonium (B1175870) surfactants, for instance, has been shown to increase in the order of CTAB (C16) > TTAB (C14) > DTAB (C12), demonstrating the positive influence of a longer alkyl chain. nih.gov
Role of Counterion Type in Solution Behavior and Application Performance
Sodium (Na⁺): The most common form of this surfactant is its disodium salt. The two sodium ions provide excellent water solubility and make it effective in a wide range of general-purpose applications.
Calcium (Ca²⁺): Divalent cations like calcium can interact with the two sulfonate groups on the surfactant molecule. Compared to monovalent sodium, calcium dodecylbenzenesulfonate shows improved stability in hard water, where high concentrations of calcium and magnesium ions are present. This makes calcium salts of such surfactants valuable for formulations used in agriculture or in areas with hard water.
Ammonium (NH₄⁺): The ammonium salt of dodecylbenzenesulfonate is noted for its enhanced solubility in acidic conditions, making it a suitable choice for specialized cleaning or processing formulations that operate at a low pH.
The effect of the counterion is a complex phenomenon involving a balance between the ion's hydrophobicity, its degree of hydration, and its packing at the micelle interface. nih.govacs.org Studies on similar gemini (B1671429) surfactants show that divalent organic counterions can pull the two headgroups of a single surfactant molecule closer together, which alters micellar shape and solution properties. rsc.org
Table 2: Influence of Counterion Type on Surfactant Properties
Rational Design Principles for Novel this compound Derivatives
The structure-activity relationships discussed provide a clear framework for the rational design of new surfactant molecules based on the this compound scaffold. The goal of such design is to create derivatives with properties optimized for specific, demanding applications.
Tuning Hydrophobic-Lipophilic Balance (HLB): The primary principle is the adjustment of the alkyl chain. To create a surfactant with a lower CMC and superior emulsifying power for heavy oils, the decyl (C10) chain could be synthetically replaced with a longer chain, such as a dodecyl (C12), tetradecyl (C14), or hexadecyl (C16) group.
Optimizing for Environmental Conditions: For applications in hard water or brines, a rational approach would be to synthesize the calcium or magnesium salt of the sulfonic acid rather than the sodium salt. For use in acidic industrial cleaners, the ammonium salt would be the preferred derivative.
Enhancing Stability and Performance: The diphenyl oxide ether backbone of this surfactant class provides exceptional chemical stability across a wide pH range (1-13) and in high salinity environments. The presence of two sulfonate groups gives it a high charge density, contributing to this stability. Rational design could involve modifying the spacer group (diphenyl oxide) or altering the number and position of the sulfonate groups to further enhance performance under extreme conditions, such as those found in enhanced oil recovery.
Controlling Physical Properties and Biodegradability: The choice between a linear and a branched alkyl chain is a critical design parameter. A linear chain is preferred for applications where rapid biodegradability is required. wikipedia.org Furthermore, the specific attachment point of the phenyl ring to the alkyl chain can be controlled during synthesis to fine-tune physical properties like the Krafft point (the temperature at which solubility equals the CMC), which is crucial for creating clear or cloudy liquid formulations. wikipedia.org
By applying these principles, chemists can systematically modify the parent structure of this compound to develop a new generation of high-performance surfactants tailored to meet diverse industrial and environmental challenges.
Future Research Directions and Emerging Areas
Computational Modeling and Simulation of Surfactant Behavior
While experimental methods provide fundamental data on surfactant properties, the next frontier in understanding and predicting the behavior of Decyl(sulfophenoxy)benzenesulfonic acid lies in computational modeling. Future research will likely focus on using molecular dynamics (MD) and other simulation techniques to elucidate its mechanisms of action at the molecular level.
Key Research Objectives:
Micelle Formation and Stability: Simulations can model the self-assembly of individual surfactant molecules into micelles, predicting the critical micelle concentration (CMC) under various conditions (e.g., temperature, salinity, presence of co-solvents). This is crucial for optimizing formulations where micellization is key to performance. Structural variations, such as the length of the decyl chain (C10), are known to balance hydrophobicity and solubility, and modeling can precisely predict how these changes affect micelle stability.
Interfacial Dynamics: Understanding how this compound molecules arrange themselves at oil-water or air-water interfaces is fundamental to their function as emulsifiers and foaming agents. Computational models can visualize these interfacial films, providing insights into their structure, strength, and response to external stresses.
Interaction with Surfaces and Polymers: In applications like enhanced oil recovery or as a dispersant in pigmented inks, the surfactant's interaction with solid surfaces and polymers is critical. google.com Simulations can map the adsorption behavior on different substrates and predict how it modifies surface properties, helping to design more effective formulations.
Predictive Formulation Design: Ultimately, computational models will serve as a predictive tool, allowing researchers to screen virtual formulations and identify optimal compositions before undertaking extensive laboratory work. This can accelerate the development of new products for cleaning, material synthesis, and beyond.
Sustainable Synthesis and Green Chemistry Approaches
The conventional synthesis of this compound involves the sulfation of decylphenoxybenzene, typically followed by neutralization. While effective, this process presents opportunities for applying green chemistry principles to enhance its environmental profile.
Areas for Future Research:
Alternative Sulfonating Agents: Research into replacing traditional sulfonating agents like sulfuric acid or oleum (B3057394) with solid acid catalysts or enzymatic processes could reduce hazardous waste and improve safety.
Solvent-Free or Alternative Solvent Systems: Exploring synthesis routes that minimize or eliminate the use of volatile organic solvents is a key goal. The potential use of water as a reaction medium, where feasible, represents a significant step toward greener chemical processes. cas.org
Energy Efficiency: Investigating microwave-assisted or flow chemistry-based synthesis could drastically reduce reaction times and energy consumption compared to traditional batch processing.
Designing for Biodegradability: A significant area of research involves modifying the molecular structure to enhance biodegradability without compromising performance. While linear alkylbenzenesulfonates are known to degrade relatively quickly, the presence of the sulfophenoxy group in this compound may reduce its biodegradability. Future synthesis efforts could focus on designing related structures that are more susceptible to microbial degradation, thereby minimizing their environmental persistence.
Advanced Applications in Complex Systems and Interdisciplinary Fields
This compound is already used in a wide range of products, including cleaning agents, disinfectants, and industrial formulations. google.com However, its unique properties make it a candidate for more advanced and specialized applications.
Future research is expected to explore its use in the following areas:
Nanotechnology: Its role as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes is an area of active interest. Future work could optimize its use as a stabilizing agent to control the size, shape, and surface properties of nanomaterials for applications in electronics, catalysis, and medicine.
Drug Delivery: The ability of surfactants to solubilize hydrophobic compounds and interact with biological membranes makes them promising for drug delivery systems. Research could focus on developing formulations where this compound acts as an excipient to enhance the solubility and bioavailability of poorly water-soluble drugs.
Advanced Materials: In materials science, this surfactant is used as a dispersant in the formulation of pigmented inks, preventing the agglomeration of pigment particles. google.com Further research could extend its use to other complex fluid systems, such as advanced coatings, ceramics, and composites, where precise control over particle dispersion is essential.
Environmental Remediation: Surfactants are used to enhance the remediation of soil and groundwater contaminated with hydrophobic pollutants. Future studies might investigate the effectiveness of this compound in soil washing or surfactant-enhanced aquifer remediation (SEAR) to remove organic contaminants from the environment.
Table 1: Summary of Current and Potential Advanced Applications
| Field | Application Area | Specific Use Case |
|---|---|---|
| Industrial Formulations | Cleaning Products | Component in glass cleaners, disinfectants, and automatic dishwashing detergents. google.comgoogle.comgoogle.comwhatsinproducts.com |
| Agrochemicals | Used as an inert additive and emulsifier in agricultural formulations. | |
| Oil & Gas | Employed in oilfield applications, potentially for enhanced oil recovery. | |
| Materials Science | Polymer Chemistry | Surfactant in emulsion polymerization processes. |
| Nanotechnology | Stabilizing agent for the synthesis of nanoparticles. | |
| Inks and Coatings | Dispersant for pigments in inkjet inks to prevent agglomeration. google.com | |
| Biomedical & Life Sciences | Biotechnology | Utilized in cell lysis buffers for the extraction and solubilization of membrane proteins. |
| Pharmaceuticals | Investigated for potential use in drug delivery systems to enhance solubility. |
| Environmental Science | Remediation | Potential for use in surfactant-enhanced remediation of contaminated soil and water. |
Development of Novel Analytical Tools for Environmental Monitoring
The presence of this compound and similar surfactants in the environment necessitates reliable and sensitive analytical methods for their detection and quantification. While standard laboratory techniques like ion-pair chromatography and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are established, future research will aim to develop more efficient and accessible monitoring tools.
Future Research Directions:
Field-Deployable Sensors: There is a growing need for portable sensors that can provide rapid, on-site measurements of surfactant concentrations in water systems. Research into electrochemical sensors, colorimetric assays, or fiber-optic probes specific to this class of compounds could enable real-time environmental monitoring.
High-Throughput Screening: Developing automated analytical platforms would allow for the rapid screening of a large number of environmental samples, which is crucial for large-scale monitoring programs and environmental impact assessments.
Isomer-Specific Analysis: As a complex UVCB (Unknown or Variable Composition, Complex Reaction Products or Biological Materials) chemical, commercial products may contain various isomers. industrialchemicals.gov.au Advanced analytical methods capable of separating and quantifying individual isomers are needed to better understand the environmental fate and toxicity of the specific components.
Passive Sampling Techniques: The development of passive samplers that can be deployed in aquatic environments to accumulate surfactants over time would provide a time-averaged concentration, offering a more comprehensive picture of pollution levels than single grab samples.
Long-Term Environmental Impact Assessment Methodologies
Understanding the long-term environmental fate and potential ecological impact of this compound is critical for its responsible use. Its inclusion in the U.S. Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program universe of chemicals underscores the need for thorough investigation. epa.govepa.gov
Key Areas for Future Assessment:
Persistence and Degradation Pathways: While it is known that the sulfophenoxy group may reduce biodegradability, detailed studies are needed to identify the complete degradation pathways in various environmental compartments (water, soil, sediment) and to determine its ultimate environmental persistence.
Chronic Toxicity and Sublethal Effects: Current data often focuses on acute toxicity. industrialchemicals.gov.au Long-term studies are required to assess the chronic and sublethal effects on a range of aquatic and terrestrial organisms. This includes evaluating impacts on reproduction, development, and behavior at environmentally relevant concentrations.
Bioaccumulation and Trophic Transfer: Research is needed to determine the potential for this compound to bioaccumulate in organisms and be transferred through the food web. This is essential for understanding its potential impact on higher trophic levels, including wildlife and humans.
Q & A
Q. What experimental methods are recommended for synthesizing Decyl(sulfophenoxy)benzenesulfonic acid and its salts (e.g., disodium, diammonium)?
Synthesis typically involves sulfonation and alkylation steps. For the disodium salt, sulfonation of dodecylbenzene followed by reaction with sulfophenoxy groups and neutralization with sodium hydroxide is common. Key parameters include temperature control (80–120°C), stoichiometric ratios of sulfonating agents (e.g., SO3), and purification via recrystallization or dialysis . Purity can be verified using HPLC with UV detection or ion chromatography .
Q. How can researchers determine the physicochemical properties (e.g., solubility, critical micelle concentration) of this compound derivatives?
- Solubility : Use phase-separation methods in water-organic solvent systems, monitored by turbidimetry .
- Critical Micelle Concentration (CMC) : Conduct surface tension measurements via the Du Noüy ring method or fluorescence spectroscopy with pyrene as a probe .
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere .
Q. What analytical techniques are suitable for characterizing structural isomers or impurities in this compound?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to identify sulfonic acid groups and alkyl chain branching .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to differentiate isomers based on molecular ion fragmentation .
- Ion Chromatography : Quantify sulfonate counterions (e.g., Na<sup>+</sup>, NH4<sup>+</sup>) .
Advanced Research Questions
Q. How can computational models (e.g., QSPR, DFT) predict the environmental or interfacial behavior of this compound?
Quantum chemical calculations (e.g., DFT) model electronic properties and adsorption energies at interfaces. QSPR correlates molecular descriptors (e.g., hydrophile-lipophile balance) with biodegradability or toxicity. Software like Gaussian or COSMO-RS is used for simulations . Validation requires experimental data on octanol-water partition coefficients (log P) .
Q. What strategies resolve contradictions in reported toxicity or environmental persistence data for this compound?
Discrepancies often arise from variations in test organisms, exposure durations, or analytical methods. Harmonize data by:
- Standardizing assays (e.g., OECD 301 for biodegradation).
- Cross-referencing regulatory thresholds (e.g., EPA interim health guidelines: PM10 limit of 5 mg/m³ ).
- Conducting meta-analyses with sensitivity tests for pH, temperature, and matrix effects .
Q. How does the compound’s structure influence its efficacy in multi-component formulations (e.g., polymer coatings, adhesives)?
The biphenyl sulfonic acid backbone enhances hydrophilicity and thermal stability, while the decyl chain provides surfactant properties. In adhesives, evaluate compatibility via:
- Dynamic Mechanical Analysis (DMA) : Assess adhesion strength under shear stress.
- Zeta Potential Measurements : Optimize colloidal stability in coatings .
Q. What methodologies assess the environmental fate of this compound in aqueous systems?
- Photodegradation : Use UV-Vis spectroscopy to track degradation under simulated sunlight (ISO 11348).
- Sediment Adsorption : Batch experiments with HPLC quantification of aqueous vs. solid-phase concentrations .
- Microbial Degradation : OECD 301F respirometry to measure CO2 evolution .
Cross-Disciplinary Research Questions
Q. How can researchers integrate toxicological data into risk assessments for occupational exposure during lab-scale synthesis?
Apply OSHA’s air sampling protocols (e.g., NIOSH Method 5601 for sulfonic acids) and compare results with permissible exposure limits (PELs). For dermal exposure risks, use in vitro assays like EpiDerm™ .
Q. What advanced separation techniques optimize the recovery of this compound from complex matrices (e.g., industrial wastewater)?
Q. How do structural modifications (e.g., branching, counterion substitution) alter the compound’s performance in catalytic applications?
Branched alkyl chains reduce crystallinity, enhancing solubility in nonpolar solvents. Counterions like Ca<sup>2+</sup> vs. Na<sup>+</sup> affect ionic strength and micelle formation. Test catalytic efficiency in esterification reactions using GC-MS to monitor product yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
